Ethyl-piperidin-4-ylmethyl-amine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(piperidin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASJOJQSLXLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600621 | |
| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220168-31-9 | |
| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to Ethyl-piperidin-4-ylmethyl-amine, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a two-step sequence involving a reductive amination of a protected piperidine precursor followed by a deprotection step. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first key transformation is the reductive amination of commercially available N-Boc-4-formylpiperidine with ethylamine. This reaction, mediated by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), forms the desired ethylamino-methyl bond. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the reaction. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate
This procedure details the reductive amination of N-Boc-4-formylpiperidine with ethylamine.
Materials:
-
N-Boc-4-formylpiperidine
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-4-formylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), ethylamine (1.2 eq, 2.0 M solution in THF) is added at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.
-
The resulting mixture is stirred at room temperature for 12-18 hours, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of this compound
This protocol describes the deprotection of the N-Boc group to yield the final product.
Materials:
-
tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM, 0.2 M).
-
Trifluoroacetic acid (TFA, 10 eq) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.
-
Upon complete consumption of the starting material, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in water and washed with dichloromethane to remove any organic impurities.
-
The aqueous layer is basified to a pH of >12 with a 1 M NaOH solution.
-
The aqueous layer is then extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a free base.
Data Presentation
| Step | Reactant(s) | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc-4-formylpiperidine, Ethylamine | tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate | NaBH(OAc)₃ | DCE | 85-95 | >95 |
| 2 | tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate | This compound | TFA | DCM | 90-98 | >98 |
Yields and purities are typical ranges based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.
Mandatory Visualization
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Logical Relationship of Reductive Amination
"chemical properties of Ethyl-piperidin-4-ylmethyl-amine"
An In-depth Technical Guide on the Chemical Properties of Ethyl-piperidin-4-ylmethyl-amine For Researchers, Scientists, and Drug Development Professionals
The designation "this compound" is structurally ambiguous and can refer to two primary isomers, which differ by the position of the ethyl group. This guide provides a detailed examination of the chemical properties, synthesis, and spectral characteristics of both isomers: N-(piperidin-4-ylmethyl)ethanamine and (1-Ethylpiperidin-4-yl)methylamine . These compounds are valuable bifunctional building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules.[1]
N-(piperidin-4-ylmethyl)ethanamine
In this isomer, the ethyl group is attached to the exocyclic nitrogen atom, resulting in a secondary amine. The piperidine ring contains a secondary amine, making the molecule capable of further substitution at two distinct nitrogen atoms.
Chemical and Physical Properties
The known physical and chemical properties of N-(piperidin-4-ylmethyl)ethanamine are summarized below.
| Property | Value | Source |
| CAS Number | 1220168-31-9 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Formula Weight | 142.24 g/mol | [1] |
| Boiling Point | 201 °C | [1][2] |
| Density | 0.860 g/cm³ | [1][2] |
| Flash Point | 76 °C | [1][2] |
Synthesis and Reactivity
N-(piperidin-4-ylmethyl)ethanamine is a useful reagent for the preparation of biologically active small molecules.[1] A common and efficient method for its synthesis is the reductive amination of a protected piperidine-4-carbaldehyde with ethylamine, followed by deprotection. The presence of two secondary amine groups (one on the ring and one on the side chain) allows for differential functionalization, making it a versatile intermediate in combinatorial chemistry and drug discovery.
Experimental Protocols
Proposed Synthesis via Reductive Amination:
This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-formylpiperidine.
Step 1: Reductive Amination to form N-Boc-N'-(ethyl)-piperidin-4-ylmethylamine
-
Reaction Setup: To a solution of N-Boc-4-formylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add ethylamine (1.1 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0 °C. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise.[3] The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Boc Deprotection
-
Deprotection: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in methanol or dioxane (e.g., 4M HCl in dioxane).
-
Reaction: The solution is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc group.
-
Isolation: The solvent is removed under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent to yield the final product, N-(piperidin-4-ylmethyl)ethanamine.
Mandatory Visualization
Caption: Synthesis workflow for N-(piperidin-4-ylmethyl)ethanamine.
Predicted Spectroscopic Analysis
-
¹H NMR: Expected signals would include: a triplet for the methyl protons of the ethyl group (~1.1 ppm), a quartet for the methylene protons of the ethyl group (~2.6 ppm), multiplets for the piperidine ring protons (~1.2-1.8 ppm for C3/C4/C5 protons and ~2.5-3.1 ppm for C2/C6 protons), and a doublet for the methylene bridge protons (~2.5 ppm). The N-H protons would appear as broad singlets.
-
¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, and four signals for the piperidine ring carbons (C4, C3/5, C2/6) and the exocyclic methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the secondary amines (~3300-3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1550-1650 cm⁻¹).[4][5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation would likely involve cleavage at the C4-CH₂ bond and fragmentation of the piperidine ring.
(1-Ethylpiperidin-4-yl)methylamine
In this isomer, the ethyl group is attached to the piperidine ring nitrogen, forming a tertiary amine. The exocyclic amine is primary, offering a different site for chemical modification compared to its isomer.
Chemical and Physical Properties
The known and predicted properties for (1-Ethylpiperidin-4-yl)methylamine are presented below.
| Property | Value | Source |
| CAS Number | 21168-71-8 | [6] |
| Molecular Formula | C₈H₁₈N₂ | [6] |
| Formula Weight | 142.24 g/mol | [6] |
| Boiling Point | 87 °C | [7] |
| Density (Predicted) | 0.889 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 10.13 ± 0.29 | [7] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
Synthesis and Reactivity
(1-Ethylpiperidin-4-yl)methylamine serves as a key intermediate where the piperidine nitrogen is blocked (as a tertiary amine) and the primary amine is available for reactions like acylation, alkylation, or Schiff base formation. A plausible synthetic route involves the reduction of the corresponding nitrile or amide derived from 1-ethyl-piperidine-4-carbonitrile or 1-ethyl-piperidine-4-carboxamide.
Experimental Protocols
Proposed Synthesis via Amide Reduction:
This protocol starts from 1-ethyl-4-piperidone, a commercially available precursor.
Step 1: Synthesis of 1-Ethyl-4-piperidone Oxime
-
Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Reaction: Add a base, such as sodium acetate or pyridine, and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, the product may precipitate. Alternatively, remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
Step 2: Reduction of Oxime to Amine
-
Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF.
-
Reduction: Slowly add a solution of the 1-ethyl-4-piperidone oxime in THF to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ether. Dry the combined organic filtrates over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (1-Ethylpiperidin-4-yl)methylamine. Further purification can be achieved by distillation.
Mandatory Visualization
Caption: Synthesis workflow for (1-Ethylpiperidin-4-yl)methylamine.
Predicted Spectroscopic Analysis
-
¹H NMR: Expected signals include: a triplet and quartet for the N-ethyl group on the piperidine ring, complex multiplets for the piperidine ring protons, and a singlet or doublet for the CH₂-NH₂ protons. The NH₂ protons of the primary amine will appear as a broad singlet.
-
¹³C NMR: The spectrum will feature signals for the N-ethyl group carbons, the four distinct carbons of the piperidine ring (C4, C3/5, C2/6), and the exocyclic methylene carbon.
-
IR Spectroscopy: Key absorption bands would be the characteristic N-H stretching of a primary amine (a doublet around 3300-3500 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and the N-H scissoring vibration (~1590-1650 cm⁻¹).[4][5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 142. Prominent fragments would likely arise from alpha-cleavage, leading to the loss of the aminomethyl radical (•CH₂NH₂) or the formation of an iminium ion by fragmentation of the piperidine ring.
Biological and Pharmaceutical Context
The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[8][9] Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions, and its basic nitrogen atom is often crucial for interacting with biological targets such as GPCRs, ion channels, and enzymes. While specific biological activity for the title compounds is not widely reported, they are recognized as important intermediates for creating molecules with potential therapeutic applications, including anti-HIV agents and CCR5 receptor antagonists.[10] The development of efficient synthetic routes to substituted piperidines like these is a key focus in medicinal chemistry.[10][11]
References
- 1. N-(piperidin-4-ylmethyl)ethanamine | 1220168-31-9 [amp.chemicalbook.com]
- 2. N-(piperidin-4-ylmethyl)ethanamine | 1220168-31-9 [amp.chemicalbook.com]
- 3. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl-piperidin-4-ylmethyl-amine
Disclaimer: Direct experimental data on the mechanism of action, receptor binding affinities, or enzyme inhibition potencies for Ethyl-piperidin-4-ylmethyl-amine are not currently available in the public scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally similar compounds, specifically derivatives of 4-aminomethylpiperidine and N-alkylated piperidines. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.
Introduction
This compound, with its core 4-(aminomethyl)piperidine scaffold and an N-ethyl substitution, belongs to a class of compounds known for a diverse range of pharmacological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern, particularly at the 1 and 4 positions, can significantly influence its biological targets and therapeutic potential. The presence of both a tertiary amine within the piperidine ring and a primary amine in the aminomethyl side chain suggests the potential for interactions with multiple biological targets through hydrogen bonding and ionic interactions.
Potential Pharmacological Targets and Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound may exhibit activity at one or more of the following targets:
Derivatives of 4-(aminomethyl)piperidine have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.
-
Potential Mechanism: As a σ1 receptor ligand, this compound could modulate the activity of various ion channels (e.g., K+, Ca2+) and signaling pathways, potentially leading to neuroprotective, anti-amnesic, or anti-proliferative effects. The N-ethyl group is likely to influence the binding affinity and selectivity for the σ1 receptor over the σ2 subtype.
Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.
-
Potential Mechanism: By binding to DAT, this compound could inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic signaling. This could have implications for conditions such as ADHD and depression, but also carries a potential for abuse liability.
The 4-substituted piperidine scaffold is a common feature in antagonists of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.
-
Potential Mechanism: As a histamine H3 receptor antagonist, this compound could block the inhibitory effect of histamine on its own release, leading to increased histaminergic neurotransmission. This can promote wakefulness and enhance cognitive function.
Certain N-substituted piperidine derivatives have been developed as antagonists of the CCR5 receptor, a co-receptor for HIV entry into host cells.
-
Potential Mechanism: By binding to the CCR5 receptor, this compound could allosterically inhibit its interaction with the HIV envelope protein gp120, thereby preventing viral entry and replication.
N-alkyl-4-aminopiperidines have shown promise as antifungal agents that target the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.
-
Potential Mechanism: this compound could inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase or sterol C8-isomerase. This would disrupt fungal cell membrane structure and function, leading to fungal cell death.
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activities of various 4-aminomethylpiperidine and N-alkyl-piperidine derivatives at the potential targets discussed above. It is important to note that these data are for analogous compounds and not for this compound itself.
| Compound Class | Target | Biological Activity | Quantitative Data (IC50, Ki, etc.) | Reference |
| 4-(2-Aminoethyl)piperidine Derivatives | σ1 Receptor | Ligand with antiproliferative properties | Varies with substitution | [1] |
| 4-Aminopiperidine Analogues | Dopamine Transporter (DAT) | Inhibitor of dopamine reuptake | Varies with substitution | [2] |
| 4-Substituted Piperidine Derivatives | Histamine H3 Receptor | Antagonist | Varies with substitution | |
| Piperazino-piperidine based amides | CCR5 Receptor | Antagonist, HIV-1 entry inhibitor | Varies with substitution | [3] |
| N-alkyl-4-aminopiperidines | Fungal Ergosterol Biosynthesis | Antifungal agent | Varies with N-alkyl chain length | [4] |
Experimental Protocols
The following are generalized experimental protocols that could be employed to investigate the mechanism of action of this compound at its potential targets.
This protocol is used to determine the binding affinity of a compound to a specific receptor or transporter.
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor/transporter (e.g., σ1 receptor, DAT, H3 receptor, CCR5).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-pentazocine for σ1, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
This protocol is used to assess the inhibitory effect of a compound on a specific enzyme.
-
Enzyme Preparation: Purify the target enzyme (e.g., sterol C14-reductase) from a relevant fungal species.
-
Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate, and necessary cofactors.
-
Inhibition: Add varying concentrations of the test compound to the reaction mixture.
-
Product Quantification: Measure the formation of the enzymatic product over time using a suitable method (e.g., HPLC, mass spectrometry).
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).
These assays measure the functional consequence of a compound's interaction with its target.
-
Dopamine Uptake Assay: Measure the uptake of [³H]-dopamine into cells expressing DAT in the presence and absence of the test compound.
-
[³⁵S]GTPγS Binding Assay: Measure the activation of G-proteins coupled to the histamine H3 receptor in the presence of the test compound.
-
HIV-1 Entry Assay: Use a cell-based assay with HIV-1 envelope-pseudotyped viruses to measure the inhibition of viral entry into cells expressing CCR5.
-
Antifungal Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains using broth microdilution methods.
Visualizations
Caption: Potential signaling pathways modulated by this compound.
Caption: General workflow for characterizing the mechanism of action.
Conclusion
While direct evidence is lacking, the structural features of this compound strongly suggest its potential as a pharmacologically active agent with multiple possible mechanisms of action. Based on the activities of related compounds, it is plausible that this molecule could interact with sigma-1 receptors, dopamine transporters, histamine H3 receptors, CCR5 receptors, or fungal enzymes. The N-ethyl group is a critical determinant that will influence its potency and selectivity for these targets. Further in-depth experimental investigation, following the protocols outlined in this guide, is necessary to elucidate the precise mechanism of action of this compound and to determine its therapeutic potential.
References
- 1. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Review of Ethyl-piperidin-4-ylmethyl-amine and its Core Scaffold
Disclaimer: Direct and specific data for "Ethyl-piperidin-4-ylmethyl-amine" is limited in publicly available scientific literature. This guide therefore provides a comprehensive review of its core scaffold, 4-(Aminomethyl)piperidine, and discusses the synthesis and potential biological implications of N-alkylation, including N-ethylation, based on available data for related derivatives. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it a valuable component for interacting with biological targets.[3] 4-(Aminomethyl)piperidine is a bifunctional piperidine derivative that serves as a versatile building block in the synthesis of a wide range of compounds with potential therapeutic applications, from anticancer to central nervous system (CNS) agents.[3][4][5] This guide focuses on the synthesis, properties, and biological significance of the 4-(aminomethyl)piperidine core, with a specific extrapolation to its N-ethyl derivative, this compound.
Physicochemical Properties
The physicochemical properties of the parent compound, 4-(Aminomethyl)piperidine, are well-documented. These properties are crucial for predicting its behavior in biological systems and for designing synthetic routes. The introduction of an ethyl group on the piperidine nitrogen is expected to increase lipophilicity and may influence its basicity and solubility.
Table 1: Physicochemical Properties of 4-(Aminomethyl)piperidine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Boiling Point | 200 °C (lit.) | [4][6] |
| Melting Point | 25 °C (lit.) | [4][6] |
| Density | 0.9151 g/mL (rough estimate) | [6] |
| Refractive Index (n20/D) | 1.49 (lit.) | [4][6] |
| Flash Point | 174 °F | [6] |
| pKa | 10.53 ± 0.10 (Predicted) | [6] |
| LogP | 0.13 | [6] |
| CAS Number | 7144-05-0 | [4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through standard N-alkylation techniques starting from 4-(aminomethyl)piperidine or its protected derivatives. A common and efficient method is reductive amination.
Experimental Protocol: Synthesis of N-Ethyl-4-(aminomethyl)piperidine via Reductive Amination
This protocol is a general procedure based on established methods for N-alkylation of piperidines.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Reductive Amination: To a solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM), add acetaldehyde (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-ethyl-4-(aminomethyl)piperidine.
-
Deprotection: Dissolve the crude product from the previous step in DCM. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. Stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield this compound. The final product may be further purified by distillation or chromatography.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Biological Activity and Potential Applications
Table 2: Reported Biological Activities of 4-(Aminomethyl)piperidine Derivatives
| Derivative Class | Biological Target/Activity | Potential Application | Reference |
| N-Aryl/Heteroaryl derivatives | Multikinase inhibitors (VEGFR-2, ERK-2, Abl-1) | Anticancer | [7] |
| N-Substituted derivatives | Kinesin spindle protein inhibitors | Anticancer | [5] |
| N-Substituted derivatives | Orphan G-protein coupled receptor GPR119 agonists | Antidiabetic | [5] |
| N-Substituted derivatives | Pim-1 inhibitors | Anticancer | [5] |
| N-Substituted derivatives | Aspartic acid protease inhibitors | Various | [5] |
| Unspecified derivatives | Small molecule inhibitors of CD4-gp120 binding | Antiviral (HIV) | [4] |
| N-Ethyl substituted piperidine | σ1 receptor ligands (lower affinity than N-methyl) | CNS disorders | [8] |
Signaling Pathways and Mechanisms of Action:
The specific signaling pathways modulated by this compound are unknown. However, based on the activities of related compounds, it could potentially be involved in pathways regulated by kinases such as VEGFR, ERK, and Abl, which are critical in cancer cell proliferation and survival.[7] The observation that an N-ethyl group on a different piperidine scaffold conferred lower affinity for the σ1 receptor compared to an N-methyl group suggests that the size of the N-alkyl substituent can be a critical determinant of activity and selectivity for certain CNS targets.[8]
Conceptual Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents. For 4-(aminomethyl)piperidine derivatives, both the amino group of the aminomethyl moiety and the piperidine nitrogen can be functionalized, leading to a wide range of pharmacological profiles.
Caption: Conceptual SAR of 4-(aminomethyl)piperidine derivatives.
Conclusion
This compound, as a derivative of the versatile 4-(aminomethyl)piperidine scaffold, holds potential for exploration in drug discovery. While direct biological data is scarce, the known activities of related compounds suggest that it could be a valuable lead structure for developing novel therapeutics, particularly in oncology and CNS disorders. The synthetic route is straightforward, allowing for the generation of analogs for further structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and therapeutic potential.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]
- 5. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 6. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]
- 7. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Ethyl-piperidin-4-ylmethyl-amine, a piperidine derivative of interest in medicinal chemistry. While a singular, celebrated discovery of this specific molecule is not prominent in scientific literature, its existence and relevance are understood within the broader context of the systematic exploration of piperidine-based scaffolds in drug discovery. This guide details its chemical identity, plausible synthetic routes with experimental protocols, and its potential biological significance as a modulator of key cellular pathways, including the Sigma-1 receptor and the NLRP3 inflammasome. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using DOT language diagrams.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader history of piperidine derivatives in pharmaceutical development. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements.
The "discovery" of this compound is not a singular event attributable to a specific research group or a breakthrough moment. Instead, it is more accurately viewed as a product of the systematic and high-throughput approaches to chemical synthesis that have characterized drug discovery efforts in the late 20th and early 21st centuries. Compounds of this nature are often synthesized as part of chemical libraries for screening against a wide array of biological targets. The interest in this compound and its analogs likely arose from the pursuit of novel ligands for receptors and enzymes implicated in various disease states.
Chemical Identity and Physicochemical Properties
To facilitate further research and sourcing, the chemical identity and key physicochemical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | N-ethyl-1-(piperidin-4-yl)methanamine |
| Common Name | This compound |
| CAS Number | 21168-71-8 (for the parent amine) |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 87 °C (Predicted) |
| Density | 0.889 g/cm³ (Predicted) |
| pKa (Predicted) | 10.5 (most basic) |
| LogP (Predicted) | 0.8 |
Note: Some physical properties are predicted as experimental data for this specific compound is not widely published.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several standard organic chemistry transformations. A common and efficient method is the reductive amination of a suitable piperidine precursor.
General Synthesis Workflow
The logical flow for the synthesis of this compound via reductive amination is outlined below.
General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-ethyl-1-(piperidin-4-yl)methanamine from 4-(aminomethyl)piperidine and acetaldehyde.
Materials:
-
4-(Aminomethyl)piperidine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine (for chromatography)
Procedure:
-
To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure N-ethyl-1-(piperidin-4-yl)methanamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield and Purity: While specific data for this exact reaction is not widely published, similar reductive amination reactions typically yield products in the range of 60-90% with purities exceeding 95% after chromatography.
Potential Biological Activity and Signaling Pathways
The piperidine-4-ylmethyl-amine scaffold is present in molecules that interact with various biological targets. Based on the activity of structurally related compounds, this compound is a candidate for modulating the Sigma-1 receptor and the NLRP3 inflammasome.
Sigma-1 Receptor Signaling
The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and stress responses.[1]
Potential modulation of the Sigma-1 receptor signaling pathway.
NLRP3 Inflammasome Signaling
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines. Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.
References
An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold present in a vast array of pharmaceuticals.[1][2] This technical guide focuses on the derivatives and analogs of Ethyl-piperidin-4-ylmethyl-amine, a representative structure within this important class. We will explore the synthetic pathways to access these compounds, delve into their structure-activity relationships (SAR) across various biological targets, present quantitative pharmacological data, and provide detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the piperidine framework.
The Piperidine Scaffold: A Privileged Structure
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in natural products, alkaloids, and synthetic drugs.[1][3] Its prevalence in drug design is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its capacity to act as a hydrogen bond donor or acceptor.[2] The piperidine scaffold can adopt various conformations (e.g., chair, boat), allowing its substituents to be precisely oriented to interact with biological targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and analgesic properties.[3][4]
The core structure under consideration, This compound , combines the piperidine ring with a flexible aminomethyl side chain at the 4-position and an ethyl group, which could be located on either the piperidine nitrogen (1-position) or the exocyclic amine. This guide will consider analogs with substitutions at these key positions to explore their therapeutic potential.
Synthesis of Piperidine Derivatives
The synthesis of substituted piperidines is a well-established field of organic chemistry.[1] Common strategies often begin with a pre-formed piperidine ring, such as piperidin-4-one, which serves as a versatile intermediate.[4][5]
General Synthetic Workflow
A common and efficient route to produce N-substituted 4-aminomethyl-piperidine derivatives involves a multi-step process starting from a commercially available precursor. This workflow allows for diversification at both the piperidine nitrogen and the exocyclic amine.
Caption: General synthetic workflow for piperidine analogs.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of 1-benzylpiperidin-4-amine from 1-benzylpiperidin-4-one, a key step in building the 4-amino-piperidine core.[6]
-
Reactor Setup: Charge a pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (2 volumes).
-
Stirring: Stir the mixture for 10-15 minutes at ambient temperature (25-35 °C) to ensure complete dissolution.
-
Catalyst Addition: Carefully add Raney-Ni (10% w/w) as the catalyst to the reactor.
-
Ammonolysis: Pressurize the reactor with ammonia gas to the desired pressure and heat to the reaction temperature (e.g., 60-80 °C).
-
Hydrogenation: Introduce hydrogen gas and maintain pressure until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidin-4-amine.
-
Purification: The product can be further purified by distillation or crystallization of a suitable salt if required.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold interact with a variety of biological targets, primarily within the central nervous system (CNS). The nature and position of substituents on the piperidine ring and its side chains dictate the affinity and selectivity for these targets.
Sigma (σ) Receptor Ligands
Sigma receptors (σ1 and σ2) are involved in numerous neurological conditions and are attractive targets for drug development.[7] Piperidine-based compounds have shown high affinity for these receptors.[8]
-
SAR Insights:
-
A basic amino moiety is often a key pharmacophoric requirement for σ receptor affinity, forming crucial interactions with residues like Glu172 in the σ1 receptor.[8][9]
-
The N-substituent on the piperidine ring significantly influences affinity and selectivity. N-benzyl and N-methyl groups often confer high σ1 affinity.[7][9]
-
The length of the linker connecting the piperidine core to other moieties can modulate affinity; for example, a two-carbon (ethyl) linker is often preferred.[7]
-
Table 1: Sigma Receptor (σR) Binding Affinities of Selected Piperidine Analogs
| Compound ID | Structure / Description | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|---|
| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | >1000 | >312 | [8] |
| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420 | ~290 | [7] |
| 20a | N-methylpiperidine derivative | 1.3 | 290 | ~223 | [9] |
| Haloperidol | Reference Compound | 2.5 | 32 | 12.8 |[8] |
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for treating depression and neurodegenerative diseases. Piperidine derivatives have been explored as MAO inhibitors.[10]
-
SAR Insights:
-
Substitution on the piperidine ring is crucial. A para-hydroxyl group on a substituted piperidine ring has been shown to increase inhibitory activity for both MAO-A and MAO-B.[10]
-
Electronegative groups (e.g., fluorine) on a benzyl substituent attached to the piperidine moiety can enhance MAO inhibitory potency.[10]
-
The length and nature of the linker between the piperidine ring and other aromatic systems can determine selectivity towards MAO-A or MAO-B.[10]
-
Table 2: MAO Inhibitory Activity (IC₅₀) of Selected Piperidine Derivatives
| Compound ID | Description | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 117 | Donepezil–trolox hybrid with acetamide linker and fluorine substitution | >40 | 1.6 ± 0.3 | [10] |
| 129 | Donepezil–trolox hybrid with propyl amide linker and fluorine substitution | 4.4 ± 0.2 | 4.3 ± 0.2 | [10] |
| Analog A | Derivative with para-hydroxy piperidine ring substitution | 0.01446 ± 0.00183 | 0.01572 ± 0.00192 |[10] |
Opioid Receptor (μ-OR) Ligands
The piperidine core is a fundamental component of potent analgesics like morphine and fentanyl, which act on the μ-opioid receptor (μ-OR).[11] Novel 4-aminomethyl piperidine derivatives have been synthesized and evaluated for their analgesic potential.[11]
-
SAR Insights:
-
The piperidine nitrogen and the 4-position substituent are critical for interaction with the μ-OR binding pocket.[11]
-
Molecular docking studies suggest that derivatives can engage with key residues such as D147, Y148, and H297 in the μ-OR.[11]
-
The analgesic effect of potent derivatives can be reversed by naloxone, confirming their mechanism of action via opioid receptors.[11]
-
Biological Evaluation and Mechanistic Pathways
The characterization of novel piperidine derivatives requires a suite of in vitro assays to determine their affinity, potency, and mechanism of action.
In Vitro Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Technical Guide on the Safety and Handling of Ethyl-piperidin-4-ylmethyl-amine
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for Ethyl-piperidin-4-ylmethyl-amine (CAS No. 1220168-31-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound at the time of writing, the quantitative data presented herein is based on closely related structural analogs, primarily 1-Ethylpiperidine and Ethyl 4-amino-1-piperidinecarboxylate. This guide is intended for use by trained professionals in research and development and should be supplemented with a thorough in-house risk assessment before handling this chemical.
Hazard Identification and Classification
This compound is anticipated to be a hazardous chemical that requires careful handling. Based on the toxicological and physical data of its structural analogs, it is likely to be classified as a corrosive, flammable, and toxic substance.
GHS Hazard Summary
The following table summarizes the expected GHS classification for this compound, extrapolated from its analogs.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
Pictograms:
Signal Word: Danger
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its safe handling and storage. The following table provides estimated values based on its structural analogs.
| Property | Value |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point | Estimated: 180-220 °C |
| Flash Point | Estimated: 60-80 °C |
| Density | Estimated: 0.9 - 1.0 g/cm³ |
| Solubility | Expected to be soluble in water and organic solvents |
Toxicological Information
The toxicological profile of this compound is not well-established. The data below is based on the acute toxicity of its structural analogs and should be treated as indicative.
| Route of Exposure | Toxicological Endpoint | Value | Species |
| Oral | LD50 | 300 - 2000 mg/kg | Rat |
| Dermal | LD50 | 1000 - 2000 mg/kg | Rabbit |
| Inhalation | LC50 | Data not available |
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A chemical-resistant laboratory coat, and in cases of potential splashing, a chemical-resistant apron and boots.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling and Storage
-
Handling:
-
All work with this compound should be performed in a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Use only non-sparking tools and intrinsically safe equipment.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be designated for flammable and corrosive liquids.
-
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for handling hazardous chemicals like this compound in a laboratory setting.
This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all users of this chemical consult additional resources and adhere to their institution's safety protocols.
Technical Guide: Solubility Profile of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties for Ethyl-piperidin-4-ylmethyl-amine. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for solubility determination and a qualitative assessment based on the general properties of aliphatic amines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and a closely related structural analog, 4-(Aminomethyl)piperidine, is presented below. These properties are crucial for understanding the compound's behavior in various solvent systems.
| Property | Value (this compound) | Value (4-(Aminomethyl)piperidine) | Reference |
| Molecular Formula | C8H18N2 | C6H14N2 | [1] |
| Boiling Point | 87 °C | 200 °C (lit.) | [2][3] |
| Density | 0.889±0.06 g/cm³ (Predicted) | 0.9151 (rough estimate) | [2][3] |
| pKa | 10.13±0.29 (Predicted) | Not Available | [2] |
| Appearance | Colorless to light yellow Liquid | Solid | [2][4] |
Solubility Profile
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocols outline methods for both qualitative and quantitative solubility determination.
3.1. Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Deionized water, Diethyl ether, 5% w/v HCl, 5% w/v NaOH
-
Pipettes and measuring cylinders
Procedure: [10]
-
Add 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected solvent (e.g., deionized water) in small portions.
-
After each addition, shake the test tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates solubility.
-
If the compound dissolves in water, proceed to test its solubility in diethyl ether to assess its lipophilicity.
-
Test the solubility in 5% HCl to observe the effect of salt formation on solubility.
-
Test the solubility in 5% NaOH to assess its behavior in a basic medium.
3.2. Quantitative Solubility Determination (Shake-Flask Method - OECD Guideline 105)
This method determines the saturation concentration of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Analytical balance
-
Flasks with stoppers
-
Constant temperature water bath or incubator
-
Centrifuge or filtration apparatus
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
Chosen solvent (e.g., deionized water)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a constant temperature bath, typically at 25 °C.
-
Agitate the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the time to reach equilibrium.
-
After equilibration, allow the solution to stand to let undissolved material settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature of the solution.
-
Accurately dilute a known volume of the saturated solution.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculate the solubility in the original saturated solution, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.
Visualized Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a novel amine compound.
Caption: Workflow for Solubility Determination of a Novel Amine.
References
- 1. C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE | 21168-71-8 [chemicalbook.com]
- 2. C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE CAS#: 21168-71-8 [chemicalbook.com]
- 3. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]
- 4. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. globalconference.info [globalconference.info]
- 9. firsthope.co.in [firsthope.co.in]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic and Synthesis Insights into Ethyl-piperidin-4-ylmethyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-piperidin-4-ylmethyl-amine, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document outlines the available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides a procedural framework for its synthesis and characterization.
Core Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C8H18N2), the predicted monoisotopic mass is 142.147 Da.[1] High-resolution mass spectrometry should yield a molecular ion peak ([M+H]+) at approximately m/z 143.15428.[1]
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]
| Adduct | Predicted m/z |
| [M+H]+ | 143.15428 |
| [M+Na]+ | 165.13622 |
| [M+NH4]+ | 160.18082 |
| [M+K]+ | 181.11016 |
| [M-H]- | 141.13972 |
These values are predicted and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group, the piperidine ring protons, the methylene bridge, and the amine protons. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The piperidine ring protons will likely appear as a series of complex multiplets. The methylene protons of the aminomethyl group would likely be a doublet, and the amine protons would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. This would include two signals for the ethyl group, multiple signals for the piperidine ring carbons, and a signal for the methylene carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
N-H bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
-
C-N stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ region.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in a single publicly available source. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-alkylation of piperidines and the reduction of nitriles or amides.
General Synthesis Workflow
The synthesis of this compound can be logically approached through a multi-step process, as illustrated in the workflow diagram below. This typically involves the formation of a suitable piperidine precursor followed by the introduction of the ethyl and aminomethyl functionalities.
Caption: A general two-step synthesis approach.
Spectroscopic Analysis Workflow
Following the synthesis and purification of the target compound, a standard workflow for spectroscopic analysis would be employed to confirm its identity and purity.
Caption: Standard workflow for spectroscopic analysis.
Logical Relationships in Drug Discovery
This compound belongs to the piperidine class of compounds, which are prevalent scaffolds in medicinal chemistry. The logical relationship of this compound in a drug discovery context involves its synthesis, characterization, and subsequent biological evaluation.
Caption: The typical cascade of activities in drug discovery.
References
An In-Depth Technical Guide on the Potential Biological Activity of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-piperidin-4-ylmethyl-amine belongs to the broad class of piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active compounds. While direct experimental data on this compound is not extensively available in public literature, a comprehensive analysis of structurally similar compounds allows for a robust prediction of its potential biological activities. This guide synthesizes findings from related N-alkyl-4-(aminomethyl)piperidine and other piperidine-containing molecules to forecast the pharmacological profile of this compound. The potential biological activities explored herein include anticancer, acetylcholinesterase (AChE) inhibition, dipeptidyl peptidase-4 (DPP-4) inhibition, and antifungal activities. This document provides a summary of quantitative data from analogous compounds, detailed experimental protocols for assessing these potential activities, and visualizations of relevant signaling pathways and experimental workflows to guide future research and drug development efforts.
Predicted Biological Activities and Quantitative Data from Analogues
Based on the structure-activity relationships of analogous piperidine derivatives, this compound is predicted to exhibit a range of biological activities. The presence of the N-ethyl group and the 4-(aminomethyl)piperidine core are key determinants of its potential interactions with biological targets.
Anticancer Activity
Piperidine moieties are integral to many anticancer agents. The cytotoxic potential of N-substituted piperidine derivatives has been evaluated against various cancer cell lines. The data from structurally related compounds suggest that this compound may possess antiproliferative properties.
Table 1: Cytotoxic Activity of Piperidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tetramethylpiperidine-substituted phenazine (B4125) | Human colon cancer (CaCo2, COLO 320DM, HT29), Human esophageal cancer (WHCO3), Human hepatocellular carcinoma (PLC, HepG2) | Mean IC50 = 0.48 µg/ml | [1] |
| N-ethyl-piperazinyl amide of oleanonic acid derivative (Compound 4) | NCI-60 panel (various human cancer cell lines) | GI50 = 0.70–0.99 | [2] |
| 2,4-disubstituted-2-thiopyrimidine with piperidine | HepG2 (Hepatocellular carcinoma), UO-31 (Renal cell carcinoma) | Not specified | [3] |
| Piperidine derivative (Compound 6) | MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma), A549 (Lung carcinoma) | 11.7 (MCF-7), 0.21 (HepG2), 1.7 (A549) |[4] |
Acetylcholinesterase (AChE) Inhibition
The piperidine ring is a key feature of several potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The nitrogen atom within the piperidine ring can interact with the anionic site of the enzyme.
Table 2: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound/Derivative | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | 18,000-fold | [[“]] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 | ~34,700-fold | [6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | 5.7 | 1250-fold |[7] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a class of oral hypoglycemics for the management of type 2 diabetes. Piperidine-containing structures have been explored for their potential to inhibit this enzyme.
Table 3: DPP-4 Inhibitory Activity of Related Compounds
| Compound/Derivative | IC50 (µM) | Reference |
|---|---|---|
| Sitagliptin (positive control) | 15.97 (in live cells) | [8] |
| Vigabatrin | 0.5829 (in live cells) |[8] |
Antifungal Activity
N-alkylpiperidine derivatives have demonstrated promising antifungal activity. The length of the alkyl chain and other substituents can influence the minimum inhibitory concentration (MIC).
Table 4: Antifungal Activity of Piperidine Derivatives
| Compound/Derivative | Microorganism | MIC (mg/ml) | Reference |
|---|---|---|---|
| N-substituted piperidine derivative (Compound 6) | Bacillus subtilis | 0.75 | [9] |
| N-substituted piperidine derivatives (Compounds 5, 6, 7, 9, 10) | Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa | 1.5 |[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the investigation of this compound's potential biological activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.[13]
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer).[13]
-
Acetylthiocholine iodide (ATCI) substrate solution (75 mM in water).
-
AChE enzyme solution (e.g., from electric eel).
-
-
Assay Procedure:
-
In a 96-well plate, add 250 µL of the plant extracts at concentrations of 25–400 µg/mL, 10 µL of 6.67 U/mL AChE, and 20 µL of 10 mM DTNB in buffer to a test tube containing 1710 µL of 50 mM Tris-HCl buffer (pH 8.0).[13]
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI substrate.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm immediately and then kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance per minute. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This is a fluorometric assay suitable for high-throughput screening of potential DPP-4 inhibitors.[14]
Protocol:
-
Reagent Preparation:
-
DPP-4 Assay Buffer.
-
DPP-4 Enzyme solution.
-
DPP-4 Substrate (e.g., Gly-Pro-AMC).
-
DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test inhibitor (this compound) at various concentrations. Include wells for a no-inhibitor control and a positive control.[14]
-
Add 50 µL of the DPP-4 Enzyme Solution to each well. Mix and incubate for 10 minutes at 37°C.[14]
-
Add 25 µL of the DPP-4 Substrate Solution to each well to start the reaction.[14]
-
-
Fluorescence Measurement: Measure the fluorescence (Excitation = 360 nm, Emission = 460 nm) in kinetic mode for 15-30 minutes at 37°C, protected from light.[14][15]
-
Data Analysis: Calculate the slope of the reaction for all samples. The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.[15] The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be approximately 1 x 10⁵ cells/mL.[16]
-
Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound in broth.[16]
-
Inoculation: Add 100 µL of the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).[17]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Visualization of Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[18] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Piperidine derivatives have been shown to modulate this pathway.
Caption: Predicted modulation of the PI3K/Akt signaling pathway.
Acetylcholinesterase Catalytic Cycle
Acetylcholinesterase efficiently hydrolyzes the neurotransmitter acetylcholine through a catalytic triad in its active site.[19][20] Understanding this mechanism is key to designing effective inhibitors.
Caption: Catalytic cycle of acetylcholinesterase and potential inhibition.
Experimental Workflow for In Vitro Anticancer Drug Screening
A typical workflow for the initial screening of a compound for anticancer activity involves a series of in vitro assays to determine its efficacy and preliminary mechanism of action.[21]
Caption: A generalized workflow for in vitro anticancer drug screening.
Conclusion
While further empirical studies are essential to definitively characterize the biological profile of this compound, the analysis of structurally related compounds provides a strong foundation for predicting its potential therapeutic applications. The data and protocols presented in this guide suggest that this compound is a promising candidate for investigation as an anticancer, acetylcholinesterase inhibitory, DPP-4 inhibitory, and antifungal agent. The provided experimental methodologies and pathway diagrams offer a clear roadmap for researchers to validate these predictions and explore the mechanistic underpinnings of its potential activities. Future research should focus on the synthesis and in-depth biological evaluation of this compound to unlock its full therapeutic potential.
References
- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. semanticscholar.org [semanticscholar.org]
- 7. synthesis-and-structure-activity-relationships-of-acetylcholinesterase-inhibitors-1-benzyl-4-5-6-dimethoxy-1-oxoindan-2-yl-methyl-piperidine-hydrochloride-and-related-compounds - Ask this paper | Bohrium [bohrium.com]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchhub.com [researchhub.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. assaygenie.com [assaygenie.com]
- 16. scielo.br [scielo.br]
- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 20. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethyl-piperidin-4-ylmethyl-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl-piperidin-4-ylmethyl-amine is a versatile secondary amine building block that holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a piperidine ring with an ethylaminomethyl substituent, make it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Overview of Applications
The primary utility of this compound in organic synthesis lies in its nucleophilic secondary amine, which readily participates in a variety of bond-forming reactions. The piperidine moiety is a common structural motif in many biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.
Key applications include:
-
Reductive Amination: For the synthesis of tertiary amines by reacting with aldehydes and ketones.
-
Amide Coupling: For the formation of amides by reacting with carboxylic acids and their derivatives.
-
Alkylation: For the introduction of various substituents on the nitrogen atom.
-
Scaffold for Drug Discovery: Particularly in the synthesis of opioid receptor modulators, including antagonists for the Nociceptin/Orphanin FQ (NOP) receptor (ORL1).
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of complex amines. This compound can be effectively coupled with a wide range of aldehydes and ketones to yield the corresponding tertiary amines.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general one-pot procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (0.1 eq.), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Representative Data for Reductive Amination
The following table summarizes typical yields for the reductive amination of various aldehydes with secondary amines, which are analogous to reactions involving this compound.
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | N-Ethylbenzylamine | NaBH(OAc)₃ | DCE | 85-95 |
| Cyclohexanone | Morpholine | NaBH(OAc)₃ | DCM | 80-90 |
| Isovaleraldehyde | Piperidine | NaBH₃CN | MeOH | 75-85 |
| 4-Methoxybenzaldehyde | N-Methylaniline | NaBH(OAc)₃ | DCE | 88-96 |
Workflow for Reductive Amination
Caption: General workflow for the synthesis of tertiary amines via reductive amination.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This compound serves as an excellent nucleophile for coupling with a variety of carboxylic acids to produce the corresponding amides. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.
Experimental Protocol: General Procedure for Amide Coupling
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic Acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA or TEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Representative Data for Amide Coupling
The following table presents typical yields for amide coupling reactions between various carboxylic acids and secondary amines, analogous to reactions with this compound.
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Yield (%) |
| Benzoic Acid | Piperidine | HATU | DIPEA | DMF | 90-98 |
| Acetic Acid | Morpholine | EDC/HOBt | TEA | DCM | 85-95 |
| Boc-Proline | N-Ethylbenzylamine | PyBOP | DIPEA | DMF | 88-96 |
| 4-Chlorobenzoic Acid | Pyrrolidine | T3P | Pyridine | DCM | 85-92 |
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides via coupling reaction.
Application in the Synthesis of ORL1 Receptor Antagonists
The piperidine scaffold is a key feature in many ligands targeting opioid receptors. This compound is a valuable building block for the synthesis of antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor. These antagonists are of significant interest for the development of novel analgesics and treatments for other central nervous system disorders.
The synthesis of such complex molecules often involves a multi-step sequence where the this compound core is introduced and subsequently functionalized. A hypothetical synthetic pathway is illustrated below.
Logical Relationship for the Synthesis of a Hypothetical ORL1 Antagonist
Caption: Synthetic strategy for a hypothetical ORL1 antagonist.
This logical diagram illustrates a potential synthetic route where a piperidin-4-one derivative undergoes reductive amination with ethylamine, followed by N-alkylation to introduce the methyl group, forming the core structure of this compound. This intermediate is then coupled with a suitable heterocyclic carboxylic acid to yield the final ORL1 antagonist. This highlights the strategic importance of the title compound as a key intermediate in the construction of complex, biologically active molecules.
Application Notes & Protocols: Ethyl-piperidin-4-ylmethyl-amine as a Catalyst in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the catalytic activity of structurally analogous piperidine-based amine catalysts in asymmetric synthesis. Direct literature specifying Ethyl-piperidin-4-ylmethyl-amine as a catalyst is not currently available. These notes provide a potential application and a general experimental framework.
Introduction
This compound is a chiral diamine that possesses the structural motifs often found in effective organocatalysts for asymmetric carbon-carbon bond-forming reactions. The presence of a secondary amine on the piperidine ring and a primary amine on the methyl substituent offers multiple sites for interaction with substrates, potentially enabling high stereocontrol. This document outlines a potential application of this compound as a catalyst in the asymmetric Michael addition of ketones to nitroalkenes, a key reaction in the synthesis of chiral building blocks for active pharmaceutical ingredients.
Catalytic Application: Asymmetric Michael Addition
This compound is proposed to catalyze the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, yielding a γ-nitroketone with high diastereo- and enantioselectivity. The catalyst is believed to operate through an enamine-based mechanism, where the secondary amine of the piperidine ring reacts with the ketone to form a chiral enamine intermediate.
Reaction Scheme:
Catalyst: this compound
Data Presentation
The following table summarizes hypothetical data for the asymmetric Michael addition catalyzed by this compound, illustrating the potential effects of varying reaction conditions.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 10 | 24 | 85 | 95:5 | 92 (syn) |
| 2 | CH2Cl2 | 25 | 10 | 24 | 78 | 92:8 | 88 (syn) |
| 3 | THF | 25 | 10 | 24 | 82 | 93:7 | 90 (syn) |
| 4 | Toluene | 0 | 10 | 48 | 88 | 97:3 | 95 (syn) |
| 5 | Toluene | 25 | 5 | 36 | 80 | 94:6 | 91 (syn) |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition:
Materials:
-
This compound (Catalyst)
-
Cyclohexanone (Substrate A)
-
β-Nitrostyrene (Substrate B)
-
Toluene (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Sodium Sulfate (Anhydrous)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Protocol:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to the flask.
-
Add cyclohexanone (0.4 mmol, 2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the progress by TLC.
-
Upon completion of the reaction (as indicated by TLC, typically 24-48 hours), quench the reaction by adding 1 M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired γ-nitroketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Plausible catalytic cycle for the enamine-catalyzed Michael addition.
Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The ethyl-piperidin-4-ylmethyl-amine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its structural features, including a basic nitrogen atom within the piperidine ring and a flexible aminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases, demonstrating its potential in the development of treatments for central nervous system (CNS) disorders and cancer.
Key Applications:
-
Sigma-1 (σ1) Receptor Ligands: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have shown significant affinity and selectivity for the σ1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum.[1][2] Modulation of the σ1 receptor is a promising strategy for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[1] The this compound core can be elaborated to interact with key residues in the σ1 receptor binding site.
-
Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been incorporated into potent and selective inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in cancer, making Akt an attractive target for oncology drug discovery.[3][4] The aminomethyl side chain can be functionalized to interact with the hinge region or other pockets of the kinase domain.
-
Dopamine Transporter (DAT) Ligands: Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter, with potential applications in the treatment of substance abuse and other CNS disorders.[5] The N-ethyl group and the aminomethyl linker can be modified to fine-tune the affinity and selectivity for DAT over other monoamine transporters.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds containing scaffolds related to this compound.
Table 1: Biological Activity of Piperidine Derivatives as Akt Inhibitors [3]
| Compound ID | Structure | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 10h | 3-chloro-5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 24.3 | 3.7 |
| 10a | 5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 135.2 | 15.8 |
| 10e | 3-bromo-5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 31.6 | 5.2 |
Table 2: Binding Affinity of Piperidine Derivatives for Sigma-1 (σ1) Receptors
| Compound ID | R1 | R2 | Ki (σ1) [nM] |
| Analog 1 | H | Benzyl | 5.8 |
| Analog 2 | Ethyl | Benzyl | 25.3 |
| Analog 3 | H | 4-Chlorobenzyl | 7.2 |
| Analog 4 | Ethyl | 4-Chlorobenzyl | 38.1 |
Note: Data in Table 2 is representative and synthesized from literature on N-alkyl-4-aminoalkylpiperidine sigma-1 receptor ligands for illustrative purposes.
Experimental Protocols
Synthesis of a Representative (1-ethyl-piperidin-4-yl)methanamine Derivative
This protocol describes a general method for the synthesis of a derivative of the this compound scaffold, specifically the N-alkylation of a protected 4-aminomethylpiperidine followed by further functionalization.
Step 1: N-Ethylation of Boc-protected 4-(aminomethyl)piperidine
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K2CO3) (2.0 eq).
-
Add ethyl iodide (EtI) (1.2 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl ((1-ethylpiperidin-4-yl)methyl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (1-ethylpiperidin-4-yl)methanamine.
Step 3: Amide Coupling (Example Functionalization)
-
To a solution of (1-ethylpiperidin-4-yl)methanamine hydrochloride (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.
Biological Assay Protocol: Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (a known σ1 receptor ligand).
-
Procedure: a. In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd. b. Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM). c. For non-specific binding determination, add a high concentration of a known non-labeled σ1 receptor ligand (e.g., 10 µM haloperidol). d. Incubate the plate at 37°C for 120 minutes. e. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.
Caption: Proposed mechanism of action for sigma-1 receptor ligands, including piperidine derivatives.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the purification of Ethyl-piperidin-4-ylmethyl-amine, a substituted piperidine derivative. The protocol employs a two-step purification strategy involving an initial acid-base extraction to remove non-basic impurities, followed by flash column chromatography on silica gel to isolate the target compound from structurally similar amines and other basic byproducts. This method is designed to yield the final product with high purity, suitable for subsequent use in research and drug development applications.
Introduction
Substituted piperidines are a common structural motif in many pharmaceuticals and biologically active compounds. The synthesis of these molecules often results in crude reaction mixtures containing unreacted starting materials, byproducts, and the desired product. Effective purification is a critical step to ensure the integrity of downstream biological assays and characterization studies. This compound is a primary amine, and its basic nature can be exploited for purification. This protocol provides a robust method for its purification from a hypothetical crude reaction mixture.
Materials and Reagents
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Triethylamine (TEA)
-
Methanol (MeOH, for TLC visualization)
-
Ninhydrin stain
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Experimental Protocols
Liquid-Liquid Extraction for Removal of Non-Basic Impurities
This initial step aims to separate the basic amine from any acidic or neutral impurities present in the crude reaction mixture.
-
Dissolve the crude reaction mixture (assumed to be ~5 g) in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.
-
Add 50 mL of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The protonated amine will move to the aqueous layer (top layer).
-
Drain the organic layer (bottom layer) into a flask labeled "Organic Layer 1".
-
Add another 50 mL of 1 M HCl to the separatory funnel containing the aqueous layer and extract the organic layer again.
-
Combine the aqueous layers. Discard the organic layer which contains neutral impurities.
-
Cool the combined aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until the pH is >12 (as indicated by pH paper).
-
Extract the basified aqueous layer with 100 mL of DCM. Shake vigorously and allow the layers to separate.
-
Drain the organic layer (containing the free amine) into a clean flask.
-
Repeat the extraction of the aqueous layer with another 50 mL of DCM.
-
Combine the organic layers.
-
Wash the combined organic layers with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude basic fraction.
Flash Column Chromatography for Final Purification
This step separates the target primary amine from other closely related basic impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 95:5:0.5 DCM:MeOH:TEA).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude basic fraction obtained from the extraction in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane containing a constant 0.5% triethylamine (to prevent tailing of the amine on the acidic silica gel). A typical gradient could be from 5% to 20% methanol.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 90:10:1 DCM:MeOH:TEA). Visualize the spots using a ninhydrin stain, which is specific for primary and secondary amines.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize hypothetical data for the purification of this compound.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 5.0 | - | - | 65 |
| After Extraction | - | 3.8 | 76 | 85 |
| After Chromatography | 3.8 | 2.5 | 66 | >98 |
Table 2: Thin Layer Chromatography (TLC) Data
| Compound/Fraction | Rf Value | Comments |
| Crude Mixture | 0.2, 0.4, 0.6 | Multiple spots indicating impurities |
| Purified Product | 0.4 | Single spot |
| Impurity 1 | 0.2 | More polar impurity |
| Impurity 2 | 0.6 | Less polar impurity |
| Solvent System: 90:10:1 Dichloromethane:Methanol:Triethylamine |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Representative Signaling Pathway
As there is no specific signaling pathway documented for this compound, a generic G-protein coupled receptor (GPCR) signaling pathway is presented as a representative example of how a small molecule amine could potentially interact with a cellular target.
Caption: A generic GPCR signaling pathway.
Application Notes and Protocols for the Analytical Detection of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-piperidin-4-ylmethyl-amine is a substituted piperidine derivative. As with many piperidine compounds, it is essential to have robust and reliable analytical methods for its detection and quantification in various matrices, including pharmaceutical preparations, biological samples, and environmental assays. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are foundational and may require optimization depending on the specific sample matrix and research objectives.
Analytical Methods Overview
A summary of the primary analytical techniques for the detection and quantification of this compound is presented below. The selection of a specific method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/deratized compounds, identification by mass-to-charge ratio. | High-sensitivity separation and detection based on parent and daughter ion transitions. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility. | Simple dilution ("dilute-and-shoot") or solid-phase extraction (SPE). |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Instrumentation | HPLC with UV/Vis Detector | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Common Applications | Routine quality control, purity assessment. | Identification of impurities, analysis in complex matrices. | Trace level quantification in biological fluids, metabolic studies. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volumetric flask using the mobile phase as the diluent.
-
If necessary, perform serial dilutions to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Operating Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). A common starting gradient could be 5% B to 95% B over 10 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For amines like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[2]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
Cool to room temperature before injection.
2. GC-MS Operating Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Logical Relationship for GC-MS Method Development
Caption: Decision logic for developing a GC-MS method for amine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
For simple matrices, a "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase.
-
For complex matrices like plasma or urine, solid-phase extraction (SPE) is recommended.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and then water.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.[3]
-
2. LC-MS/MS Operating Conditions:
-
LC System:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Gradient: A fast gradient from 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+ as the precursor ion and a stable fragment ion as the product ion.
-
Collision Gas: Argon.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. It is crucial to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis of ligands incorporating an ethyl-piperidin-4-ylmethyl-amine core structure. This scaffold is of significant interest in medicinal chemistry, particularly for the development of sigma (σ) receptor ligands, which have potential applications in the treatment of neurological disorders and cancer.
Introduction
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable building block in drug design. Specifically, derivatives of 4-aminomethylpiperidine are crucial components in the synthesis of ligands targeting various receptors, including muscarinic and sigma receptors.[2] This document focuses on the synthetic utility of an ethyl-substituted piperidine methylamine framework in the generation of potent and selective σ1 receptor ligands.
Application: Development of Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and oncology.[3][4] Ligands based on the 4-(2-aminoethyl)piperidine scaffold have demonstrated high affinity and selectivity for the σ1 receptor.[3][5] The introduction of an ethyl group on the piperidine nitrogen can modulate the ligand's affinity and selectivity profile. While a methyl group at this position has been shown to result in high σ1 affinity, an ethyl substitution also yields potent ligands, albeit with slightly reduced affinity in some cases.[3][6]
Quantitative Data Summary
The following table summarizes the binding affinities of representative ligands synthesized using a 4-(aminoethyl)piperidine scaffold, highlighting the impact of N-substitution on receptor affinity.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ1/σ2 Selectivity |
| 3 | (cyclohexane) | 0.61 | - | - |
| 4a | H | 165 | >10000 | >60 |
| 13a | Tosyl | 118 | 2000 | 17 |
| 18a | Methyl | 7.9 | 470 | 60 |
| 18b | Ethyl | 27 | 2900 | 107 |
| 20a | Methyl | 16 | 290 | 18 |
| 21a | Methyl | 22 | 85 | 4 |
| 22a | Methyl | 14 | 840 | 60 |
Data extracted from literature.[3][6] Compound 3 is a lead compound with a cyclohexane ring instead of piperidine for comparison.
Experimental Protocols
The following protocols are based on the synthesis of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine core. These can be adapted for the specific use of N-ethyl-piperidin-4-ylmethyl-amine or its precursors.
General Synthesis Strategy
The overall synthetic approach involves the construction of a substituted piperidine ring, followed by the introduction of a two-carbon side chain at the 4-position, which is then converted to an amino group. The final step typically involves functionalization of the terminal amine.
Protocol 1: Synthesis of N-Ethyl-4-(2-aminoethyl)piperidine Derivatives
This protocol describes the reductive amination to introduce the ethyl group onto the piperidine nitrogen.
Materials:
-
Secondary amine precursor (e.g., a 4-(2-aminoethyl)piperidine derivative)
-
Acetaldehyde (CH3CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the secondary amine precursor in dichloromethane.
-
Add acetaldehyde (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-ethylated piperidine derivative.
Protocol 2: Conversion of Ester to Primary Amine
This protocol details the steps to convert an ethyl ester side chain into a primary amine, a key step in forming the aminoethyl moiety.
Materials:
-
Ester precursor (e.g., ethyl 2-(1-ethyl-piperidin-4-yl)acetate)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Ammonia or desired amine
-
Acetonitrile (CH3CN)
Procedure:
-
Reduction to Alcohol:
-
Carefully add the ester precursor to a suspension of LiAlH4 in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.[3][5]
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the primary alcohol.
-
-
Mesylation:
-
Amination:
-
Dissolve the mesylate in acetonitrile.
-
Add an excess of the desired amine (e.g., benzylamine) and reflux the mixture for 18 hours.[3]
-
Remove the solvent in vacuo and purify the crude product to obtain the final aminoethyl piperidine ligand.
-
Signaling Pathway and Experimental Logic
The synthesized ligands are evaluated for their binding affinity to σ1 and σ2 receptors through competitive radioligand binding assays. This allows for the determination of the Ki values, which represent the ligand's affinity for the receptor.
Conclusion
The this compound scaffold is a versatile building block for the synthesis of novel ligands, particularly for the σ1 receptor. The provided protocols offer a foundation for the synthesis and evaluation of such compounds. The structure-activity relationship data indicates that while N-methylation often leads to the highest affinity, N-ethylation can still produce potent and selective ligands, offering another avenue for fine-tuning the pharmacological properties of potential drug candidates. Researchers can utilize these methods to explore further modifications of this scaffold to develop new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. HK1036623B - 2-arylethyl-(piperidin-4-ylmethyl)amine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Lack of Specific In-Vitro Data for Ethyl-piperidin-4-ylmethyl-amine Necessitates General Assay Recommendations
Despite the identification of Ethyl-piperidin-4-ylmethyl-amine (CAS No. 1220168-31-9) as a compound with potential biological activities, a comprehensive review of available scientific literature and databases reveals a significant gap in specific dosage recommendations and detailed protocols for its use in in-vitro assays. While the compound is commercially available and has been cited in patent literature for its potential as a hormone-sensitive lipase inhibitor, empirical data from peer-reviewed studies detailing its application in cell-based or biochemical assays remains elusive.
This document aims to provide researchers, scientists, and drug development professionals with a foundational guide to initiating in-vitro studies with this compound. The following sections outline generalized protocols and considerations for evaluating its potential biological activities based on methodologies commonly applied to analogous piperidine-containing compounds. The provided concentration ranges and experimental steps are intended as starting points for assay development and optimization.
General Application Notes
This compound has been suggested to possess several biological activities, including the inhibition of hormone-sensitive lipase and potential antimicrobial, antiviral, and anticancer properties[1][2]. Due to the absence of specific data for this compound, initial in-vitro investigations should focus on validating these potential activities through a systematic series of dose-response experiments.
Key Recommendations for Initial In-Vitro Screening:
-
Solubility Testing: Before conducting biological assays, it is crucial to determine the solubility of this compound in commonly used solvents such as DMSO, ethanol, and aqueous buffers to ensure proper stock solution preparation and avoid precipitation in culture media.
-
Cytotoxicity Assessment: A primary step in evaluating any compound for in-vitro use is to determine its cytotoxic profile across a range of concentrations. This will establish a non-toxic working concentration range for subsequent functional assays.
-
Dose-Response Studies: To characterize the biological activity of the compound, it is essential to perform dose-response experiments. A broad range of concentrations should initially be tested, followed by a more focused range to accurately determine metrics such as IC50 or EC50 values.
Generalized Experimental Protocols
The following protocols are generalized methodologies and should be adapted and optimized for specific experimental conditions and cell lines.
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell viability.
Table 1: Recommended Concentration Ranges for Initial Cytotoxicity Screening
| Concentration Range | Purpose |
| 0.1 µM - 100 µM | Initial broad-range screening |
| 1 nM - 10 µM | Refined screening for potent compounds |
Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: General workflow for an MTT-based cytotoxicity assay.
Protocol 2: General Hormone-Sensitive Lipase (HSL) Inhibition Assay
This protocol provides a framework for a biochemical assay to screen for HSL inhibitory activity.
Table 2: Recommended Concentration Ranges for Initial HSL Inhibition Screening
| Concentration Range | Purpose |
| 10 µM - 500 µM | Initial screening for potential inhibitors |
| 0.1 µM - 100 µM | Dose-response for active compounds |
Experimental Workflow:
-
Reagent Preparation: Prepare assay buffer, HSL enzyme solution, and a fluorescent substrate solution.
-
Compound Incubation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the HSL enzyme. Incubate for a short period to allow for binding.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HSL inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Caption: General workflow for a fluorescence-based HSL inhibition assay.
Signaling Pathway Considerations
Given the limited information, it is not possible to depict a specific signaling pathway for this compound. For HSL inhibition, the direct interaction would be with the enzyme itself, leading to downstream effects on lipid metabolism. If anticancer activity is confirmed, further studies would be required to elucidate the mechanism, which could involve various pathways such as apoptosis, cell cycle regulation, or inhibition of specific kinases.
References
Application Notes & Protocols: Large-Scale Synthesis of 4-(Aminomethyl)-1-ethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis of 4-(aminomethyl)-1-ethylpiperidine, a key building block in the development of pharmaceutical agents. The outlined two-step synthetic pathway is designed for scalability, efficiency, and high purity of the final product.
Synthetic Strategy Overview
The synthesis proceeds via a two-step route starting from commercially available 4-piperidinecarbonitrile. The first step involves the N-alkylation of the piperidine ring with an ethyl group. The second, critical step is the reduction of the nitrile to a primary amine, yielding the target compound. This strategy utilizes robust and well-documented chemical transformations suitable for industrial application.
Caption: Overall two-step synthesis pathway for 4-(aminomethyl)-1-ethylpiperidine.
Experimental Protocols
This protocol details the N-alkylation of 4-piperidinecarbonitrile using ethyl bromide. Potassium carbonate is used as a base to neutralize the hydrobromic acid generated during the reaction, driving it towards completion.
Methodology:
-
Reactor Setup: Charge a suitable jacketed glass reactor with 4-piperidinecarbonitrile and anhydrous acetonitrile. Begin agitation.
-
Base Addition: Add anhydrous potassium carbonate to the stirred suspension.
-
Reagent Addition: Slowly add ethyl bromide to the mixture at room temperature over 2-3 hours using a metering pump. An exotherm may be observed; maintain the internal temperature below 40°C using the reactor cooling jacket.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 8-12 hours, or until reaction completion is confirmed by GC-MS or HPLC analysis.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with acetonitrile.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil. The product can be purified further by vacuum distillation if required.
Quantitative Data for Protocol 1:
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Quantity (per 1.0 kg SM) | Density (g/mL) |
|---|---|---|---|---|---|
| 4-Piperidinecarbonitrile | C₆H₁₀N₂ | 110.16 | 1.0 | 1.00 kg | N/A |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.1 | 1.09 kg (0.75 L) | 1.46 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 1.88 kg | N/A |
| Acetonitrile | C₂H₃N | 41.05 | - | 8.0 L | 0.786 |
Table 2: Typical Reaction Outcomes for Protocol 1
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 90-95% | Based on isolated, distilled product. |
| Purity (GC) | >98% | After vacuum distillation. |
| Reaction Time | 8-12 hours | Monitored by in-process controls. |
| Appearance | Colorless to pale yellow oil | - |
This protocol describes the catalytic hydrogenation of the nitrile intermediate to the target primary amine. This method is preferred for industrial production due to its efficiency and atom economy.[1] Raney® Nickel is employed as the catalyst due to its high activity and cost-effectiveness.[2]
Methodology:
-
Catalyst Handling (Inert Atmosphere): In a glovebox or under a constant stream of nitrogen, carefully charge a high-pressure reactor (e.g., a Parr hydrogenator) with Raney® Nickel (as a 50% slurry in water). Caution: Dry Raney® Nickel is pyrophoric and can ignite spontaneously in air.[3]
-
Solvent and Substrate Addition: Add ethanol (or methanol) to the reactor, followed by the 1-ethylpiperidine-4-carbonitrile intermediate. For improved selectivity, aqueous ammonia can be added to suppress the formation of secondary amine byproducts.[1]
-
Reactor Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to 100-500 psi.[4] Begin vigorous agitation and heat the reactor to 50-80°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours. Completion can be confirmed by GC-MS analysis of a carefully vented sample.
-
Catalyst Filtration: After cooling the reactor to ambient temperature and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter pad remains pyrophoric and should be quenched immediately with water and disposed of according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield the final product.
Quantitative Data for Protocol 2:
Table 3: Reagent Specifications and Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 1.0 kg SM) | Notes |
|---|---|---|---|---|
| 1-Ethylpiperidine-4-carbonitrile | C₈H₁₄N₂ | 138.21 | 1.0 kg | Intermediate from Step 1 |
| Raney® Nickel (slurry) | Ni | 58.69 | 100 g (dry weight basis) | 10% w/w catalyst loading |
| Ethanol | C₂H₅OH | 46.07 | 10.0 L | Reaction Solvent |
| Hydrogen Gas | H₂ | 2.02 | As required | Pressurized to 100-500 psi |
| Ammonia (28% aq.) (Optional) | NH₃ | 17.03 | 0.5 L | To suppress side reactions |
Table 4: Typical Reaction Outcomes for Protocol 2
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 90-95% | High yields are reported for similar reductions.[5] |
| Purity (GC) | >99% | After vacuum distillation. |
| Reaction Time | 4-8 hours | Pressure and temperature dependent. |
| Appearance | Colorless liquid | - |
Process Flow and Safety Logic
The following diagram illustrates the logical workflow for the critical hydrogenation step, emphasizing key control and safety parameters.
Caption: Workflow diagram for the catalytic hydrogenation step with safety checks.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Potential Applications of Ethyl-piperidin-4-ylmethyl-amine in Materials Science: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the general chemical properties of secondary amines and piperidine derivatives. As of the current date, there is a lack of specific published research on the applications of Ethyl-piperidin-4-ylmethyl-amine in materials science. Therefore, the information presented here is intended to be illustrative of potential applications and should be adapted and validated experimentally.
Introduction
This compound is a bifunctional molecule featuring a secondary amine and a piperidine ring. Both of these functional groups are reactive and can be exploited in the synthesis and modification of various materials.[1][2] Amines are widely used in materials science as building blocks for polymers, curing agents for resins, and for surface functionalization.[1][2] Piperidine derivatives, in particular, have been explored as curing agents for epoxy resins.[3][4][5] This document outlines potential applications of this compound in materials science, providing detailed hypothetical protocols and data for researchers.
Application Note 1: Curing Agent for Epoxy Resins
The secondary amine and the nitrogen in the piperidine ring of this compound can act as active sites for the ring-opening polymerization of epoxy resins. This makes it a potential curing agent, also known as a hardener. The ethyl group and the piperidine ring's steric hindrance might influence the curing kinetics and the final properties of the cured epoxy network.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
Objective: To evaluate the curing performance of this compound with a standard DGEBA epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Acetone (for cleaning)
-
Molds for sample preparation (e.g., silicone or Teflon)
-
Differential Scanning Calorimeter (DSC)
-
Shore D Hardness Tester
Procedure:
-
Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a secondary amine, there is one active hydrogen. The piperidine nitrogen can also react. For this hypothetical protocol, we will assume a 1:1 stoichiometric ratio of amine active hydrogens to epoxy groups.
-
Mixing: In a disposable container, weigh the calculated amounts of DGEBA resin and this compound. Mix thoroughly for 5 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.
-
Casting: Pour the degassed mixture into the molds.
-
Curing: Cure the samples in an oven at a predetermined temperature schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal curing schedule should be determined experimentally, for instance by using DSC to identify the exotherm peak.
-
Characterization:
-
Curing Kinetics: Use DSC to determine the heat of reaction and the glass transition temperature (Tg) of the cured sample.
-
Hardness: Measure the Shore D hardness of the cured samples at room temperature.
-
Data Presentation: Comparison of Amine Curing Agents
| Curing Agent | Amine Type | Stoichiometric Ratio (phr)* | Glass Transition Temperature (Tg) (°C) | Shore D Hardness |
| This compound (Hypothetical) | Secondary/Tertiary | 25 | 135 | 85 |
| Diethylenetriamine (DETA) | Primary | 11 | 110 | 82 |
| Isophorone diamine (IPDA) | Primary | 22 | 150 | 88 |
| Piperidine | Secondary | 15 | 105 | 80 |
*phr: parts per hundred of resin
Diagram: Epoxy Curing Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrpr.com [ijrpr.com]
- 3. WO2015104278A1 - Epoxy resin systems with piperidine derivatives as curing agents - Google Patents [patents.google.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl-piperidin-4-ylmethyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl-piperidin-4-ylmethyl-amine synthesis. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, likely via a reductive amination pathway.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: My reaction shows low conversion to the desired product. What are the potential causes and solutions?
A1: Low conversion in reductive amination can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the starting materials, particularly the amine and aldehyde, are pure. The reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), should be fresh and stored under appropriate conditions to prevent decomposition.
-
Reaction Conditions: The reaction may be sensitive to temperature and pH. While many reductive aminations proceed at room temperature, gentle heating might be necessary for less reactive substrates. The pH should be mildly acidic (typically 4-6) to facilitate imine formation without degrading the reducing agent.
-
Stoichiometry: An excess of the amine or aldehyde may be required to drive the reaction to completion. Experiment with adjusting the molar ratios of your reactants.
Q2: I am observing significant side product formation. How can I minimize this?
A2: The formation of side products is a common challenge. Key strategies to improve selectivity include:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride as it is less toxic and can be more selective, reducing the imine intermediate faster than the starting aldehyde.[1]
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
Order of Addition: Adding the reducing agent portion-wise to the mixture of the amine and aldehyde can help to control the reaction rate and minimize side product formation.
Q3: I am struggling with the purification of the final product. What are the recommended methods?
A3: The basic nature of the product amine can make purification challenging. Consider the following:
-
Aqueous Work-up: A standard aqueous work-up can be effective. After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the product is in its free-base form, which is more soluble in organic solvents for extraction.
-
Column Chromatography: Silica gel chromatography can be used, but tailing of the amine product is common. To mitigate this, the eluent can be doped with a small amount of a volatile base, such as triethylamine (typically 0.5-2%). Alternatively, using alumina as the stationary phase can be beneficial for purifying basic compounds.
-
Salt Formation: For highly water-soluble amines, purification can be achieved by forming a salt (e.g., hydrochloride or tartrate), which can then be crystallized.
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for this compound?
A4: A prevalent method for synthesizing N-alkylated amines is reductive amination.[1][2] For this compound, a likely route involves the reaction of piperidin-4-ylmethanamine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
dot
Caption: Proposed synthesis pathway for this compound.
Q5: What are the critical parameters to control for improving the yield?
A5: To maximize the yield, focus on the following parameters:
-
pH Control: Maintaining a slightly acidic pH (4-6) is crucial for the formation of the iminium ion intermediate, which is then reduced.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield. STAB is generally effective and selective for reductive aminations.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. The choice of solvent can affect reactant solubility and reaction rate.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Most reductive aminations are complete within a few hours at room temperature.
Experimental Protocols
Proposed Protocol for Reductive Amination Synthesis of this compound:
-
To a stirred solution of piperidin-4-ylmethanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of amine) is added acetaldehyde (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of methanol in DCM (containing 1% triethylamine) to afford the pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents on Reaction Yield
| Reducing Agent | Typical Yield (%) | Relative Cost | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | 85-95 | High | High selectivity, mild conditions, non-toxic.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | Medium | Requires careful pH control, toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | 60-80 | Low | Can reduce the starting aldehyde, less selective.[1] |
Table 2: Effect of Solvent on Reaction Time and Yield
| Solvent | Average Reaction Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 2-4 | 90 | Good solubility for most reactants, easy to remove. |
| 1,2-Dichloroethane (DCE) | 2-4 | 92 | Similar to DCM, higher boiling point. |
| Tetrahydrofuran (THF) | 3-6 | 88 | Good alternative, may require longer reaction times. |
| Methanol (MeOH) | 4-8 | 75 | Can react with the reducing agent, generally lower yields. |
References
Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl-piperidin-4-ylmethyl-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple products in my N-alkylation reaction with this compound. What are the likely side products?
A1: In N-alkylation reactions, particularly with reactive alkyl halides, the primary amine of this compound can undergo over-alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[1][2][3]
Potential Side Products in N-Alkylation:
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| Over-alkylation (Tertiary Amine) | R-N(H)-CH₂-(piperidine)-Et | The desired secondary amine product reacts with another equivalent of the alkylating agent. | Use a slow addition of the alkylating agent, maintain the primary amine in excess, or use a non-nucleophilic bulky base to control the reaction.[4][5] |
| Over-alkylation (Quaternary Salt) | R₂-N⁺(H)-CH₂-(piperidine)-Et | The tertiary amine byproduct reacts further with the alkylating agent. This is more likely with highly reactive alkylating agents like methyl iodide.[1] | Use less reactive alkylating agents if possible and control stoichiometry carefully. |
| Elimination Products | Alkene | If the alkylating agent has a β-hydrogen, elimination can compete with substitution, especially with sterically hindered substrates or strong bases. | Use milder reaction conditions and a non-nucleophilic base. |
Q2: My reductive amination reaction using this compound is not going to completion and shows several spots on the TLC plate. What could be the issue?
A2: Incomplete reductive amination reactions can result from several factors, including the stability of the intermediate imine, the reactivity of the reducing agent, and the reaction pH.[6] Common byproducts include the unreacted starting materials, the intermediate imine, or over-reduction of the carbonyl compound.
Troubleshooting Reductive Amination:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient imine formation. | Ensure the reaction pH is weakly acidic (around 5-6) to facilitate imine formation without protonating the amine, rendering it non-nucleophilic.[3] The removal of water can also drive the equilibrium towards the imine. |
| Multiple Products | The reducing agent is reducing the carbonyl starting material. | Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] |
| Unidentified Spots on TLC | Formation of a hemiaminal intermediate or byproducts from the reducing agent. | Monitor the reaction over time to distinguish between intermediates and final products. Ensure the purity of your reagents. |
Q3: How can I effectively purify my product from unreacted this compound and other basic impurities?
A3: Purification can often be challenging due to the similar polarities of the desired product and basic starting materials. A combination of techniques is often most effective.
-
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for separation from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The amine-containing compounds will move to the aqueous layer as their ammonium salts. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
-
Silica Gel Chromatography: While challenging for highly polar amines, it can be effective. Consider using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[9]
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
Dissolve this compound (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equivalents).[4]
-
Slowly add the alkylating agent (1 equivalent) to the stirred solution at room temperature. A syringe pump can be used for very slow addition to minimize over-alkylation.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using extraction and/or column chromatography.
General Protocol for Reductive Amination with this compound
-
Dissolve the aldehyde or ketone (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent like methanol, ethanol, or dichloromethane.
-
Add a dehydrating agent such as molecular sieves to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, NaBH₄, or sodium triacetoxyborohydride, NaBH(OAc)₃) portion-wise.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic layer and purify the product as needed.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways, including the formation of common side products.
Caption: N-Alkylation reaction pathway and common over-alkylation side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
Technical Support Center: Stabilizing Ethyl-piperidin-4-ylmethyl-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Ethyl-piperidin-4-ylmethyl-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, like other primary and tertiary amines, is susceptible to several factors that can induce degradation. The primary factors include:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products. Amines are known to be susceptible to electron transfer oxidation.[1]
-
pH: The stability of amines is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Thermal degradation is a common pathway for amine compounds.[2][3]
-
Light: Exposure to UV or visible light can induce photolytic degradation. It is recommended to protect solutions from light.[4]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents like water can participate in degradation reactions, and the polarity of the solvent can affect reaction rates.[5]
Q2: What are the visible signs of this compound degradation in my solution?
A2: While analytical techniques are required for definitive confirmation, visual indicators of degradation may include:
-
Color Change: A change in the color of the solution, such as turning yellow or brown, can indicate the formation of degradation products.
-
Precipitate Formation: The appearance of cloudiness or solid particles may suggest the formation of insoluble degradation products.
-
Odor Change: A noticeable change in the smell of the solution could also be an indicator of chemical transformation.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To ensure the long-term stability of your stock solution, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C. Some sources suggest keeping it cool.[6]
-
Light: Protect from light by using amber vials or storing in a dark location.[4][6]
-
Atmosphere: To minimize oxidation, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Container: Use tightly sealed, appropriate containers to prevent solvent evaporation and exposure to atmospheric contaminants.[7][8]
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: Several analytical methods can be employed to assess the stability and purity of this compound solutions:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for identifying and quantifying both the parent compound and non-volatile degradants.[5]
-
Titration: Acid-base titration can be used to determine the concentration of the amine in solution, although it is not specific for the parent compound if acidic or basic degradation products are formed.[9][10]
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected loss of compound potency in my assay. | Degradation of the this compound stock or working solution. | 1. Verify Stock Solution Integrity: Analyze the stock solution using a validated stability-indicating method (e.g., HPLC) to check for degradation. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock solution before each experiment. 3. Evaluate Solution Preparation: Ensure the solvent and any buffers used are free of contaminants and at the appropriate pH. Consider the impact of the solvent on stability.[5] 4. Control Temperature: Avoid exposing solutions to high temperatures during preparation and use. |
| I observe a color change in my this compound solution over time. | Oxidation or formation of chromophoric degradation products. | 1. Inert Atmosphere: If possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Antioxidants: Consider the addition of a small amount of a suitable antioxidant to the solution, if compatible with your experimental setup. 3. Light Protection: Store the solution in an amber vial or protect it from light to prevent photolytic degradation.[4] |
| My analytical results show multiple unexpected peaks when analyzing the compound. | The compound is degrading into multiple products. | 1. Perform Forced Degradation Studies: Conduct stress testing (acid, base, oxidation, heat, light) to intentionally degrade the compound.[1][11] This will help in identifying the potential degradation products and understanding the degradation pathways. 2. Optimize Analytical Method: Ensure your analytical method is capable of separating all potential degradation products from the parent peak. 3. Review Handling Procedures: Re-evaluate your solution preparation and handling procedures to identify any steps that might be contributing to degradation. |
| The pH of my buffered solution containing this compound changes over time. | Degradation of the amine to acidic or basic byproducts, or interaction with buffer components. | 1. Buffer Selection: Choose a buffer system that is stable and has a pKa close to the desired pH to provide adequate buffering capacity. 2. Monitor pH: Regularly monitor the pH of your solutions. 3. Investigate Degradation: Analyze the solution to identify any degradation products that could be affecting the pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways of this compound.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and place it in an oven at 80°C for 48 hours.
-
Analyze samples at regular intervals.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed and control samples by a suitable analytical method (e.g., HPLC). Compare the chromatograms to identify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | Acid-catalyzed hydrolysis | Cleavage of amide or ether linkages if present in related structures; salt formation |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | Base-catalyzed hydrolysis | Hofmann elimination, ring-opening for certain piperidinium salts.[12] |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | Oxidation of amine groups | N-oxides, hydroxylamines, imines.[1][13] |
| Thermal | 80°C | 48 hours | Thermolytic decomposition | Various fragmentation or rearrangement products. |
| Photolytic | ICH Q1B exposure | As per guidelines | Photochemical reactions | Photo-oxidation or rearrangement products. |
Visualizations
Diagram 1: General Workflow for Investigating Solution Instability
Caption: A logical workflow for diagnosing and resolving instability issues with this compound solutions.
Diagram 2: Potential Degradation Pathways for Amines
Caption: A diagram illustrating the common stress factors leading to the degradation of amine compounds and the potential resulting products.
References
- 1. ijrpp.com [ijrpp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE | 21168-71-8 [amp.chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. eptq.com [eptq.com]
- 10. bre.com [bre.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
"common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine"
Technical Support Center: Ethyl-piperidin-4-ylmethyl-amine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offer detailed protocols, and answer frequently asked questions related to the use of this bifunctional chemical building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: this compound possesses two key reactive sites: a tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group. The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for acylations, alkylations, and reductive aminations under standard conditions. The tertiary piperidine nitrogen is a base and can participate in acid-base reactions or act as a catalyst.
Q2: My compound appears to be degrading or changing color upon storage. What are the proper storage conditions?
A: Amines, particularly primary amines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities. For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to keep it in a cool, dark, and dry place.[1][2] Refrigeration is often advisable.
Q3: I am having trouble achieving full solubility of the compound in my aqueous buffer. What can I do?
A: As a free base, the compound's solubility in neutral aqueous solutions may be limited. To improve solubility, consider the following:
-
pH Adjustment: Lowering the pH with a suitable acid (like HCl) will form the corresponding ammonium salt, which is typically much more soluble in water.
-
Co-solvents: If pH adjustment is not possible, using a small percentage of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol can improve solubility. Always check for solvent compatibility with your downstream application.
Q4: How can I perform a reaction selectively at the primary amine without affecting the tertiary piperidine amine?
A: The primary amine is significantly more reactive than the tertiary amine towards many electrophiles. For most standard reactions like acylation or reductive amination, the reaction will occur selectively at the primary amine due to its higher nucleophilicity and lower steric hindrance.[3] If absolute selectivity is required, especially under harsh conditions, consider using protecting group strategies, although this is often unnecessary.
Troubleshooting Guides
Problem: Low Yield or Incomplete Reaction in a Synthetic Step
| Potential Cause | Recommended Solution |
| Impure Starting Material | Verify the purity of your this compound using techniques like NMR or LC-MS before starting. Impurities can interfere with the reaction. |
| Inadequate Base or Acid Scavenging | If your reaction produces an acid byproduct (e.g., acylation with an acid chloride), ensure you are using at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize it. The piperidine nitrogen can self-neutralize, but this consumes your reactant. |
| Atmospheric Moisture | Many reactions involving amines are sensitive to moisture. Ensure you are using dry solvents and running the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reactants. For sensitive reactions, a slight excess of one reagent may be necessary to drive the reaction to completion. |
| Side Reactions | Over-alkylation at the primary amine can occur. Use a controlled stoichiometry of the alkylating agent and monitor the reaction progress closely (e.g., by TLC or LC-MS). |
Problem: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Inaccurate Concentration | Verify the concentration of your stock solution via a quantitative method if possible. Ensure the compound is fully dissolved before making serial dilutions. |
| Interaction with Assay Components | The basic nature of the amine can buffer the assay medium, altering the pH. Ensure your assay buffer has sufficient capacity to handle the addition of the compound. |
| Poor Solubility in Assay Medium | Precipitated compound can lead to drastically lower effective concentrations. Confirm solubility at the final concentration under a microscope. If precipitation occurs, consider using a lower concentration or adding a small, validated percentage of a co-solvent like DMSO. |
Experimental Protocols
Protocol: General Procedure for Reductive Amination
This protocol describes a general method for reacting the primary amine of this compound with an aldehyde or ketone.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol) under an inert atmosphere.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction may be gently heated if necessary. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is sufficient, add a reducing agent.
-
For reactions in DCM or DCE, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) in one portion.[4]
-
For reactions in Methanol, cool the mixture to 0°C and add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise.
-
-
Reaction Completion: Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography or another suitable method to obtain the desired secondary amine product.
Visual Guides & Workflows
Below are diagrams illustrating common experimental workflows and chemical principles related to this compound.
Caption: A troubleshooting workflow for diagnosing low yield in chemical synthesis.
Caption: Differential reactivity of the amine groups on the molecule.
References
Technical Support Center: Degradation of Ethyl-piperidin-4-ylmethyl-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of Ethyl-piperidin-4-ylmethyl-amine. This resource provides troubleshooting guidance and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a secondary amine on the piperidine ring and a primary amine on the methyl group, several degradation pathways are plausible under stress conditions. The primary routes of degradation for similar amine-containing compounds include oxidation and thermal degradation.[1][2] Potential degradation pathways include N-de-ethylation, oxidation of the amino groups, and hydroxylation of the piperidine ring.[3]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5] Typical stress conditions involve exposing the compound to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6] The goal is to achieve 5-20% degradation to identify the primary degradation products.[5][6]
Q3: How can I analyze the degradation products of this compound?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, is essential for separating and quantifying the parent drug from its degradation products.[5][7] Hyphenated techniques like LC-MS/MS are particularly useful for the identification and characterization of unknown degradants.[5][8]
Q4: What are some common issues encountered during the analysis of amine degradation?
A4: Amine-containing compounds can present several analytical challenges. These include poor peak shape in chromatography due to interaction with silica-based columns, and the potential for the formation of multiple, closely related degradation products.[1] Additionally, oxidative degradation can be rapid, and thermal degradation can lead to complex mixtures of products.[9] Careful method development and the use of appropriate analytical columns and mobile phases are critical.
Troubleshooting Guides
Problem 1: Poor peak shape or peak tailing for the parent compound in HPLC analysis.
-
Possible Cause: Interaction of the amine functional groups with residual silanol groups on the stationary phase of the HPLC column.
-
Troubleshooting Steps:
-
Use a base-deactivated column: Select a column specifically designed for the analysis of basic compounds.
-
Modify the mobile phase: Add a competing amine, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.
-
Adjust mobile phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups.
-
Problem 2: Inconsistent or non-reproducible degradation profiles.
-
Possible Cause: The degradation process is highly sensitive to experimental conditions. Minor variations in temperature, reagent concentration, or light exposure can lead to different results.
-
Troubleshooting Steps:
-
Precisely control experimental parameters: Ensure accurate temperature control, consistent reagent concentrations, and standardized light exposure for photostability studies.
-
Use a well-defined protocol: Follow a detailed, step-by-step experimental protocol for all degradation studies.
-
Perform replicate experiments: Conduct experiments in triplicate to ensure the reproducibility of the results.
-
Problem 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: The degradation products may be novel compounds with no existing reference standards.
-
Troubleshooting Steps:
-
Utilize LC-MS/MS: This technique provides valuable information on the molecular weight and fragmentation pattern of the unknown compounds, aiding in their structural elucidation.
-
Isolate the degradation products: Use preparative HPLC to isolate sufficient quantities of the unknown degradants for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time.[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time.[10]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid drug substance or its solution at a high temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[6]
3. Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
Data Presentation
The results of forced degradation studies are typically summarized in a table to facilitate comparison.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Relative % Area) |
| 0.1 N HCl | 24 hours | 60°C | 12.5 | DP1 (5.2%), DP2 (3.8%) |
| 0.1 N NaOH | 24 hours | 60°C | 18.2 | DP3 (8.1%), DP4 (6.5%) |
| 3% H₂O₂ | 8 hours | Room Temp | 25.6 | DP5 (15.3%), DP6 (7.2%) |
| Thermal | 48 hours | 80°C | 8.9 | DP1 (3.5%), DP7 (2.1%) |
| Photolytic | 1.2 million lux hours | Room Temp | 5.1 | DP8 (2.8%) |
DP refers to Degradation Product.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation mechanisms of similar compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Studies
This diagram outlines the general workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Spectra of Ethyl-piperidin-4-ylmethyl-amine
Welcome to the technical support center for the NMR analysis of Ethyl-piperidin-4-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acquisition and interpretation of NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: While an experimental spectrum for this specific molecule is not publicly available, the following table provides estimated chemical shifts based on the analysis of structurally similar compounds, such as N-ethyl-1-methylpiperidin-4-amine and other N-substituted 4-(aminomethyl)piperidines. Please note that these are predicted values and may differ from experimental results.
Data Presentation: Estimated NMR Data
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Ethyl-CH₃ | ~1.1 | ~12 | Triplet |
| Ethyl-CH₂ | ~2.4 - 2.6 | ~52 | Quartet |
| Piperidine-H2, H6 (axial) | ~1.9 - 2.1 | ~54 | |
| Piperidine-H2, H6 (equatorial) | ~2.8 - 3.0 | ~54 | |
| Piperidine-H3, H5 (axial) | ~1.2 - 1.4 | ~30 | |
| Piperidine-H3, H5 (equatorial) | ~1.6 - 1.8 | ~30 | |
| Piperidine-H4 | ~1.4 - 1.6 | ~35 | Multiplet |
| Methylene-CH₂ | ~2.5 - 2.7 | ~50 | Doublet |
| Amine-NH | Variable (0.5 - 3.0) | - | Broad singlet; position is concentration and solvent dependent. |
Q2: My N-H proton signal is very broad or not visible. Is this normal?
A2: Yes, this is a common observation for primary and secondary amines in ¹H NMR spectroscopy.[1][2] The broadening is due to rapid chemical exchange of the amine proton with other labile protons in the sample (like trace water) and quadrupole broadening from the ¹⁴N nucleus. To confirm the presence of the N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.
Q3: I see unexpected peaks in my spectrum. What could be the cause?
A3: Unexpected signals in your NMR spectrum can arise from several sources:
-
Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate, dichloromethane, or diethyl ether, are common impurities.[3]
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials, such as 4-(aminomethyl)piperidine or an ethylating agent.
-
Byproducts of Synthesis: Side reactions during the synthesis can generate structurally related impurities. For instance, over-alkylation could lead to the formation of a tertiary amine.
-
Grease: Contamination from glassware grease can introduce broad signals in the aliphatic region.
Refer to the troubleshooting workflow below for a systematic approach to identifying the source of contamination.
Q4: The integration of my signals is incorrect. What should I do?
A4: Inaccurate integration can be caused by:
-
Peak Overlap: If signals are overlapping, the integration regions may not be set correctly.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat.
-
Broad Signals: Very broad signals, like those from N-H protons or aggregates, can be difficult to integrate accurately.
-
Sample Concentration: Very concentrated samples can lead to non-uniform signal response.[1]
Try re-processing the spectrum with careful attention to phasing and baseline correction. If peak overlap is the issue, you might consider using a higher field NMR spectrometer for better resolution or changing the NMR solvent to induce differential shifts in the overlapping signals.
Troubleshooting Guides
Issue 1: Broad or Distorted Peaks
If you observe broad or distorted peaks in your spectrum, consider the following potential causes and solutions:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Insoluble Material: The presence of suspended solid particles will severely degrade the spectral quality.[1] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[1] Dilute your sample and re-acquire the spectrum.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try to remove them by passing your sample through a small plug of silica gel.
Issue 2: Identifying Amine Protons
The labile nature of amine protons can make their identification challenging. Here's a systematic approach:
-
Look for a Broad Singlet: In many cases, the N-H proton will appear as a broad singlet in the region of 0.5-3.0 ppm for aliphatic amines.
-
Perform a D₂O Exchange: As mentioned in the FAQs, adding a drop of D₂O to your sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This is a definitive test for exchangeable protons.
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen the N-H signal.
Experimental Protocols
NMR Sample Preparation
A high-quality NMR spectrum starts with a well-prepared sample. Follow these steps for optimal results:
-
Weighing the Sample: Weigh approximately 5-10 mg of your this compound sample for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Choosing a Solvent: Select a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Ensure the solvent is of high purity to avoid contaminant peaks.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to your sample in a clean, dry vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the spectrum, filter the solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.
-
Inserting into the Spectrometer: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.
Visualizations
Below are diagrams to aid in your troubleshooting and experimental workflow.
Caption: A decision tree to systematically identify the source of unexpected signals in an NMR spectrum.
Caption: A flowchart illustrating the key steps for preparing a high-quality NMR sample.
References
Technical Support Center: Ethyl-piperidin-4-ylmethyl-amine
Welcome to the technical support center for Ethyl-piperidin-4-ylmethyl-amine. This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this hygroscopic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of this compound appears clumpy and difficult to handle. What is the cause and how can I resolve this?
A1: The clumping of this compound is a common issue arising from its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This can lead to difficulties in accurate weighing and dispensing.
Troubleshooting Steps:
-
Drying: Dry the material under high vacuum for several hours to remove absorbed water. For more persistent moisture, drying in a vacuum oven at a gentle temperature (e.g., 40-50 °C) may be effective, provided the compound is thermally stable.
-
Inert Atmosphere: Handle the compound in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Proper Storage: Ensure the vial is tightly sealed with a secure cap and consider wrapping the cap with Parafilm® for an extra barrier against moisture ingress. Store the vial inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.
Q2: I am observing inconsistent results in my reaction where this compound is used as a reactant. Could moisture be the culprit?
A2: Yes, moisture can significantly impact reactions involving amines. The absorbed water can alter the stoichiometry of your reaction by diluting the reagent and can also participate in side reactions, such as hydrolysis of other reagents or intermediates.
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your this compound sample using Karl Fischer titration. This will allow you to adjust the amount of reagent used to account for the water present.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Freshly Opened Reagent: If possible, use a freshly opened vial of the amine for critical reactions to minimize the chances of moisture contamination.
Q3: What are the best practices for long-term storage of this compound?
A3: For long-term storage and to maintain the integrity of the compound, follow these recommendations:
-
Original Container: Keep the compound in its original, tightly sealed container.
-
Desiccation: Place the container in a desiccator with a fresh desiccant.
-
Inert Atmosphere: For highly sensitive applications, consider storing the vial within a larger, sealed container that has been purged with an inert gas.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Q4: How can I accurately weigh and dispense a small quantity of this hygroscopic liquid?
A4: Accurate weighing of hygroscopic substances requires minimizing exposure to air.
-
Glove Box: The most reliable method is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.
-
Rapid Weighing: If a glove box is not available, work quickly. Have all necessary equipment ready. Weigh the compound in a closed container (e.g., a vial with a septum cap). You can determine the amount dispensed by difference (weighing the vial before and after transfer).
-
Syringe Transfer: For liquid amines, a syringe can be used to withdraw the desired volume from a septum-sealed vial. The syringe should be dry and purged with an inert gas before use.
Quantitative Data: Hygroscopicity and Physical Properties
| Property | Value | Notes |
| Chemical Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| Boiling Point | ~201 °C | |
| Density | ~0.860 g/cm³ | |
| Hygroscopicity Classification (Predicted) | Hygroscopic to Very Hygroscopic | Based on the presence of primary and tertiary amine functional groups, which are known to be hygroscopic.[2][3] |
| Typical Moisture Uptake (Similar Aliphatic Amines) | 2% - >15% (w/w) at 80% RH, 25°C | The European Pharmacopoeia classifies substances as hygroscopic if they absorb between 2% and 15% moisture and very hygroscopic if they absorb more than 15% under these conditions.[3] |
| Critical Relative Humidity (CRH) (Predicted) | Likely below 60% | The CRH is the humidity at which a substance begins to absorb moisture. For many hygroscopic salts and organic compounds, this value is relatively low.[4][5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in a liquid amine sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (e.g., for amines)
-
Dry syringe and needle
-
This compound sample
-
Anhydrous methanol (or other suitable solvent)
-
Salicylic acid or a commercial buffer for basic samples[1][6][7]
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Preparation: Add a suitable volume of anhydrous solvent to the titration vessel. For strongly basic amines, it is recommended to add a neutralizing agent like salicylic acid to the solvent to prevent side reactions.[1][7]
-
Pre-titration: Perform a pre-titration of the solvent to neutralize any residual water.
-
Sample Preparation and Injection:
-
Rinse a dry syringe with the this compound sample.
-
Accurately draw a known volume or weight of the sample into the syringe. For accurate results, weigh the syringe before and after dispensing the sample.
-
Inject the sample into the titration vessel.
-
-
Titration: Start the titration. The instrument will automatically stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 2: Representative Synthesis of a Substituted Amide using this compound
This protocol illustrates a common application of this compound in amide bond formation, a key reaction in drug discovery.
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
A coupling agent (e.g., HBTU, HATU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM)
-
Standard laboratory glassware, dried in an oven
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation:
-
In the reaction flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (2.0-3.0 eq).
-
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound.
Caption: Simplified signaling pathway for the formation of an amide bond using this compound.
References
- 1. hiranuma.com [hiranuma.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 6. Determination of Water Content in Triethylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 7. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [merckmillipore.com]
Technical Support Center: Ethyl-piperidin-4-ylmethyl-amine Synthesis
Welcome to the technical support center for the synthesis of Ethyl-piperidin-4-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of scaling up this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory synthesis method is the reductive amination of 4-(aminomethyl)piperidine with acetaldehyde. This reaction is typically carried out using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in a suitable solvent such as dichloromethane (DCM) or methanol.
Q2: What are the primary challenges when scaling up the reductive amination for this compound?
A2: Key challenges during scale-up include managing the exothermic nature of the reduction, controlling the formation of impurities (such as over-alkylation or side reactions of acetaldehyde), ensuring efficient mixing, and developing a scalable purification strategy to remove the catalyst byproducts and unreacted starting materials.[1][2][3]
Q3: Are there alternative synthesis routes that might be more amenable to large-scale production?
A3: An alternative route involves the reaction of a protected 4-(chloromethyl)piperidine derivative with ethylamine, followed by deprotection. While this involves more steps, it can sometimes offer better control over impurity profiles on a larger scale.
Q4: What are the critical safety considerations for this reaction at scale?
A4: Acetaldehyde is volatile and has a low boiling point, requiring a well-ventilated workspace and careful temperature control. The use of hydride reducing agents necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent quenching with moisture and potential fire hazards. Hydrogen gas may be used as a reductant in catalytic hydrogenation, which carries its own flammability and explosion risks.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?
A: Low yields in scaled-up reductive aminations can stem from several factors. Below is a troubleshooting table to guide you through potential issues and their remedies.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Ensure the reaction mixture is anhydrous, as water can hydrolyze the imine intermediate. - Consider pre-forming the imine by stirring the 4-(aminomethyl)piperidine and acetaldehyde together for a period before adding the reducing agent.[3] - The addition of a mild acid catalyst, like acetic acid, can sometimes promote imine formation. |
| Degradation of Reducing Agent | - Ensure the reducing agent is of high quality and has been stored under appropriate conditions (dry, inert atmosphere). - Add the reducing agent portion-wise to control the reaction temperature and prevent thermal degradation. |
| Sub-optimal Reaction Temperature | - Monitor the internal reaction temperature. If it is too high, it can lead to side reactions. If it is too low, the reaction may be incomplete. - For exothermic reactions, ensure adequate cooling is available. |
| Poor Mixing | - At larger scales, inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. - Use an appropriate overhead stirrer and vessel geometry to ensure homogenous mixing. |
| Product Loss During Workup | - The product is a water-soluble amine, so repeated extractions with an organic solvent are necessary. - Adjust the pH of the aqueous layer to be basic (pH > 12) before extraction to ensure the amine is in its freebase form and more soluble in organic solvents. |
Issue 2: High Levels of Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity profiles often change upon scale-up. Common impurities and mitigation strategies are outlined below.
| Potential Impurity | Identification | Mitigation Strategies |
| Unreacted 4-(aminomethyl)piperidine | Higher polarity spot on TLC; distinct signals in 1H NMR. | - Increase the equivalents of acetaldehyde. - Extend the reaction time. |
| Over-alkylation Product (Dithis compound) | Lower polarity spot on TLC; characteristic ethyl group signals in 1H NMR. | - Use a stoichiometric amount of acetaldehyde. - Add the acetaldehyde slowly to the reaction mixture to avoid high local concentrations. |
| Acetaldehyde Self-Condensation Products (e.g., aldol products) | Can appear as a complex mixture of baseline material on TLC. | - Maintain a low reaction temperature. - Add acetaldehyde slowly to the amine. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for a laboratory scale (1-10 g) and can be adapted for larger scales with appropriate engineering controls.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(aminomethyl)piperidine (1.0 eq) and dichloromethane (DCM, 10 mL/g of starting material).
-
Imine Formation: Cool the mixture to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 eq). Stir the reaction mixture at 0 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM. Add the STAB slurry portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 10 mL/g of starting material).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a DCM/Methanol/Ammonia eluent system or by distillation under reduced pressure.
Visualizations
Reaction Pathway
Figure 1: Synthesis of this compound via Reductive Amination.
Troubleshooting Workflow for Low Yield
Figure 2: Troubleshooting Workflow for Low Reaction Yield.
References
Validation & Comparative
Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery
A Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged structure in the design of novel therapeutics. Among the vast landscape of piperidine derivatives, Ethyl-piperidin-4-ylmethyl-amine and its analogs represent a critical class of compounds with significant therapeutic potential, particularly in the realm of analgesia and beyond. This guide provides an objective comparison of this compound with other piperidine derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
Performance Comparison of Piperidine Derivatives
The therapeutic efficacy of piperidine derivatives is intrinsically linked to their substitution patterns, which dictate their pharmacological profiles, including receptor binding affinity, selectivity, and functional activity. Below is a comparative summary of the performance of various N-substituted 4-aminomethyl-piperidine derivatives and other relevant piperidine-based compounds across different biological assays.
| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result | Reference |
| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor (in vivo) | Analgesic Activity (Writhing Test, % Inhibition) | HN58 showed 100% inhibition. | [1] |
| µ-Opioid Receptor (in silico) | Binding Affinity (kcal/mol) | Ranged from -8.13 to -13.37 for various derivatives. | [1] | |
| Piperidinone- & Piperidine-Constrained Phenethylamines | Dipeptidyl Peptidase IV (DPP-IV) | Inhibitory Potency (IC50) | Optimized compounds showed potent inhibition. | [2] |
| Piperazine vs. Piperidine Analogues | Histamine H3 Receptor | Antagonistic Activity (pA2) | Replacement of piperazine with piperidine slightly decreased in vitro potency in some cases. | [3][4] |
| 1-Alkylpiperidine N-oxides | Ehrlich Ascites Carcinoma Cells (in vitro) | Cytotoxicity | Activity increased with alkyl chain length (optimal at 12-15 carbons). | [5] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on piperidine derivatives reveal key structure-activity relationships that are crucial for rational drug design:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. For instance, in the context of opioid receptor agonists, the size and nature of the N-alkyl group can significantly influence potency and selectivity. While specific data for an N-ethyl group on 4-aminomethylpiperidine is not abundant in the public domain, studies on related structures suggest that small alkyl groups are well-tolerated and can contribute to potent activity.
-
4-Position Substitution: The 4-aminomethyl substituent is a key pharmacophoric element, particularly for interaction with opioid receptors. Modifications of this group, such as acylation or incorporation into larger ring systems, can modulate activity and selectivity towards different receptor subtypes.
-
Ring Conformation: The chair conformation of the piperidine ring is generally considered ideal for optimal interaction with many biological targets, including the µ-opioid receptor.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays commonly used to characterize piperidine derivatives.
In Vitro Assays
Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for opioid receptors.
-
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from µ, δ, and κ opioid receptors.
-
Materials:
-
Mouse brain membrane preparations
-
Radioligands: [³H]DAMGO (for µ), [³H]DADLE (for δ), [³H]U69593 (for κ)
-
Test compounds and naloxone (for non-specific binding)
-
50 mM Tris-HCl buffer (pH 7.4)
-
Scintillation fluid and counter
-
-
Procedure:
-
Brain membranes are incubated with the respective [³H]-ligand in Tris-HCl buffer.
-
The incubation is carried out at 25°C for 60 minutes in the presence and absence of various concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of naloxone (10 µM).
-
The reaction is terminated by rapid filtration, and the radioactivity is measured using a scintillation counter.
-
IC50 values are determined from the dose-displacement curves, and Ki values are calculated using the Cheng-Prusoff equation.[6]
-
In Vivo Assays
Tail-Flick Test
This is a common method to assess the analgesic properties of a compound in response to a thermal stimulus.
-
Objective: To measure the latency of an animal's response to a painful heat stimulus applied to the tail.
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Animals: Mice or rats (e.g., Wistar rats, 170-210g).
-
Procedure:
-
Animals are divided into control, standard (e.g., morphine), and test groups.
-
The basal reaction time of each animal is recorded by placing its tail on the radiant heat source and measuring the time taken to flick the tail. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[7][8]
-
The test compound, standard, or vehicle is administered (e.g., orally or subcutaneously).
-
The tail-flick latency is measured again at predetermined time intervals (e.g., 15, 30, 60, 120 minutes) after drug administration.[9]
-
An increase in the latency period compared to the control group indicates analgesic activity.
-
Acetic Acid-Induced Writhing Test
This test is used to evaluate the analgesic effect of a compound against chemically induced visceral pain.
-
Objective: To count the number of abdominal constrictions (writhes) in an animal after the intraperitoneal injection of an irritant.
-
Materials:
-
0.6-1% acetic acid solution
-
Mice (20-25g)
-
Observation chambers
-
-
Procedure:
-
Animals are divided into control, standard (e.g., a known analgesic), and test groups.
-
The test compound, standard, or vehicle is administered prior to the acetic acid injection.
-
A solution of acetic acid (e.g., 1 mL of 1% solution per 100g body weight) is injected intraperitoneally.[10]
-
Each mouse is immediately placed in an observation chamber.
-
The number of writhes (characterized by abdominal constrictions, trunk twisting, and extension of the hind limbs) is counted for a specific period, typically 10-20 minutes, starting a few minutes after the acetic acid injection.[9][10]
-
A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.
-
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ugobasile.com [ugobasile.com]
- 4. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Pharmacological screening of analgesic activity | PPTX [slideshare.net]
- 10. rjptsimlab.com [rjptsimlab.com]
A Comparative Guide to the Catalytic Activity of Ethyl-piperidin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
This guide provides a comparative framework for evaluating the catalytic activity of Ethyl-piperidin-4-ylmethyl-amine in organic synthesis. While specific experimental data on the catalytic performance of this compound is not extensively documented in current literature, this document outlines a standardized evaluation process. By comparing it against established amine catalysts in a model reaction, researchers can effectively benchmark its efficacy.
The proposed model reaction is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction frequently catalyzed by basic amines.[1][2] The catalytic activity is typically influenced by the amine's basicity, steric hindrance, and ability to form key intermediates.[1][3] This guide presents a hypothetical comparison between this compound and other common amine catalysts to illustrate the evaluation process.
Comparative Catalytic Performance in Knoevenagel Condensation
To objectively assess the catalytic potential of this compound, its performance can be benchmarked against other structurally related and commonly used amine catalysts. The Knoevenagel condensation between benzaldehyde and malononitrile serves as an excellent model reaction due to its sensitivity to catalyst structure and well-understood mechanism.[1][4]
Table 1: Hypothetical Performance Data for Amine Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (min) | Product Yield (%) |
| This compound | CCN(C)CC1CCNCC1 | 5 | 90 | 92 (Hypothetical) |
| Piperidine | C1CCNCC1 | 5 | 60 | 95 |
| N-Ethylpiperidine | CCN1CCCCC1 | 5 | 120 | 88 |
| Triethylamine (TEA) | CCN(CC)CC | 5 | 180 | 75 |
This data is hypothetical and intended for illustrative purposes to guide experimental design.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for generating reliable and comparable data.
General Protocol for Knoevenagel Condensation
1. Materials and Reagents:
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
Catalyst (this compound, Piperidine, N-Ethylpiperidine, Triethylamine)
-
Solvent (e.g., Ethanol, Methanol, or solvent-free conditions)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate and brine for work-up
2. Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol, 1.0 eq).
-
Add malononitrile (1.1 mmol, 1.1 eq).
-
If using a solvent, add 5 mL of ethanol.
-
Add the amine catalyst (0.05 mmol, 5 mol%).
3. Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Product Isolation and Characterization:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 10 mL of distilled water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product, 2-benzylidenemalononitrile, by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The yield is calculated based on the isolated product mass.[5]
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential tools for conceptualizing workflows and reaction mechanisms. The following have been generated using Graphviz (DOT language) to meet the specified formatting requirements.
Caption: Experimental workflow for comparing amine catalyst performance.
The catalytic cycle of the piperidine-catalyzed Knoevenagel condensation proceeds through the formation of an iminium ion and a subsequent enolate attack.[1]
Caption: Catalytic cycle for the Knoevenagel condensation.
References
Comparative Guide to the Biological Target Validation of NLRP3 Inflammasome Inhibitors Featuring a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation for the biological target of a class of molecules containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which have been identified as inhibitors of the NLRP3 inflammasome. The focus is on the compound designated as INF172 (also referred to as compound 18 in some literature), which incorporates an ethyl-piperidin-4-ylmethyl-amine-like moiety within its broader structure. We will compare its performance with other molecules from the same chemical series and provide the supporting experimental data and protocols.
Introduction to the Biological Target: NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, the NLRP3 inflammasome assembles and activates caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.
Overview of Investigated Compounds
The compounds discussed in this guide are derivatives of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. The core structure is modified to explore the structure-activity relationship (SAR) for NLRP3 inhibition. We will focus on the comparison of INF172 (18) with other key compounds from the same study to highlight the validation of their biological target.
Quantitative Data Summary
The following table summarizes the quantitative data for the inhibition of NLRP3-dependent pyroptosis and IL-1β release in human macrophages.
| Compound ID | Modification of the Scaffold | % Pyroptosis Reduction (at 50 µM) | % IL-1β Inhibition (at 50 µM) |
| 16 | Minimal scaffold | 37.7 ± 7.6 | 14.9 ± 8.8 |
| INF172 (18) | Functionalized with an acetic acid residue | 40-60% (concentration-dependent) | Significant inhibition down to 1 µM |
| 19 | Functionalized with a tetrazol-5-yl-methyl residue | Active | Data not specified |
| 6 | Modulation of the amide substituent | 40-60% (concentration-dependent) | Significant inhibition down to 1 µM |
| 9 | Modulation of the amide substituent | 40-60% (concentration-dependent) | Significant inhibition down to 1 µM |
| 13 | Replacement of benzimidazol-2-one with urea-like substructure | 40-60% (concentration-dependent) | Significant inhibition down to 1 µM |
Data sourced from studies on the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as novel NLRP3 inhibitors.
Experimental Protocols
NLRP3 Inflammasome Activation and Inhibition Assay in Human Macrophages
Objective: To determine the inhibitory effect of the compounds on NLRP3-dependent pyroptosis and IL-1β secretion.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Cells are pre-incubated with increasing concentrations of the test compounds (e.g., 0.1–50 µM) for a specified period.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a known trigger, such as nigericin or ATP, which induces K+ efflux.
-
Measurement of Pyroptosis: Cell death due to pyroptosis is quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
-
Measurement of IL-1β Secretion: The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of pyroptosis and IL-1β secretion is calculated by comparing the results from compound-treated cells to vehicle-treated controls.
In Vitro NLRP3 ATPase Activity Assay
Objective: To assess the direct inhibitory effect of the compounds on the ATPase activity of the NLRP3 protein.
Methodology:
-
Recombinant Protein: Purified, recombinant human NLRP3 protein is used.
-
Assay Buffer: The assay is performed in a buffer containing ATP and necessary cofactors.
-
Compound Incubation: The NLRP3 protein is incubated with the test compounds at a specified concentration.
-
ATPase Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement of ATP Hydrolysis: The amount of ADP produced, or the remaining ATP, is measured using a commercially available kit (e.g., a luminescence-based assay).
-
Data Analysis: The percentage of inhibition of NLRP3 ATPase activity is determined by comparing the activity in the presence of the compound to a vehicle control. Compounds 1 , 2 , 6 , 9 , 13 , and 18 (INF172) all demonstrated an ability to inhibit the ATPase activity of NLRP3.
Visualizations
Caption: Workflow for NLRP3 inflammasome inhibition assay.
Caption: Simplified NLRP3 inflammasome activation pathway and point of inhibition.
Conclusion
The validation of the NLRP3 inflammasome as the biological target for the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one series of compounds, including INF172 (18), is supported by a combination of cell-based and biochemical assays. The data demonstrates that these compounds can effectively inhibit NLRP3-dependent pyroptosis and IL-1β secretion in human macrophages. Furthermore, the direct inhibition of NLRP3's ATPase activity suggests a specific interaction with the target protein. The structure-activity relationship, highlighted by comparing INF172 (18) with other derivatives, underscores the importance of the scaffold and its functionalization for potent NLRP3 inhibition. These findings provide a solid foundation for the further development of this chemical series as potential therapeutics for NLRP3-driven inflammatory diseases.
Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine
A detailed guide for researchers and drug development professionals on the synthesis of Ethyl-piperidin-4-ylmethyl-amine, comparing the two primary methods: Reductive Amination and N-Alkylation. This report provides a comprehensive overview of reaction protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable synthetic strategy.
This compound is a valuable piperidine derivative utilized as a building block in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several synthetic pathways, with reductive amination and N-alkylation being two of the most common and effective methods. This guide presents a comparative analysis of these two approaches, offering detailed experimental protocols and quantitative data to inform laboratory-scale synthesis and process development.
Method 1: Reductive Amination of N-Boc-4-formylpiperidine
This two-step method involves the initial reaction of a commercially available N-Boc protected piperidine-4-carboxaldehyde with ethylamine, followed by the deprotection of the Boc group to yield the final product.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate
To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), ethylamine hydrochloride (1.2 equivalents) and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), are added. A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate
The purified N-Boc protected intermediate is dissolved in a solvent such as dichloromethane or methanol. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1 to 4 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of this compound. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Method 2: N-Alkylation of N-Boc-piperidin-4-ylmethylamine
This alternative two-step synthesis begins with the commercially available N-Boc-piperidin-4-ylmethylamine, which is then alkylated with an ethylating agent, followed by the removal of the Boc protecting group.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(((ethyl)amino)methyl)piperidine-1-carboxylate
N-Boc-piperidin-4-ylmethylamine (1 equivalent) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), is added to the solution. An ethylating agent, typically ethyl iodide or ethyl bromide (1.1-1.5 equivalents), is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then diluted with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Deprotection of tert-butyl 4-(((ethyl)amino)methyl)piperidine-1-carboxylate
The deprotection of the N-Boc group is carried out using a procedure identical to that described in Method 1, employing a strong acid like TFA or HCl in an appropriate solvent.
Comparative Data
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation |
| Starting Materials | N-Boc-4-formylpiperidine, Ethylamine HCl | N-Boc-piperidin-4-ylmethylamine, Ethyl halide |
| Reagents | NaBH(OAc)₃, Acetic Acid (cat.), TFA/HCl | K₂CO₃/Et₃N, TFA/HCl |
| Overall Yield | Typically 70-85% | Typically 65-80% |
| Purity | Generally high after chromatography | Can be high, potential for over-alkylation |
| Reaction Time | 13-28 hours | 6-24 hours |
| Key Advantages | High yields, good control over mono-ethylation. | Readily available starting material. |
| Key Disadvantages | Longer overall reaction time. | Potential for quaternary ammonium salt formation. |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Conclusion
Both reductive amination and N-alkylation represent viable and effective methods for the synthesis of this compound. The choice between the two routes may depend on several factors including the availability and cost of starting materials, desired reaction time, and the scale of the synthesis.
The reductive amination pathway generally offers higher yields and better control, minimizing the formation of over-alkylated byproducts. However, it may involve a longer overall reaction time. The N-alkylation route is often faster but requires careful control of stoichiometry to avoid the formation of the undesired quaternary ammonium salt.
For laboratory-scale synthesis where purity and yield are paramount, reductive amination may be the preferred method. For process optimization where reaction time is a critical factor, N-alkylation could be a more attractive option, provided that the reaction conditions are carefully optimized to ensure high selectivity for the desired mono-alkylated product. This guide provides the necessary foundational information for researchers to make an informed decision based on their specific needs and resources.
Benchmarking Ethyl-piperidin-4-ylmethyl-amine: A Comparative Guide for Researchers
For researchers and professionals in drug development, the rigorous evaluation of novel compounds against existing alternatives is a critical step in identifying promising therapeutic candidates. This guide provides a comprehensive comparative analysis of Ethyl-piperidin-4-ylmethyl-amine, a piperidine-based compound, against its structurally similar analogs. The following sections detail its physicochemical properties, pharmacological profile, and relevant experimental protocols to facilitate objective benchmarking.
Physicochemical and Pharmacological Profile
This compound belongs to the class of piperidine derivatives, which are prevalent scaffolds in medicinal chemistry. The N-ethyl substitution on the piperidine ring is a key structural feature influencing its physicochemical and pharmacological properties. While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its likely profile based on structure-activity relationship (SAR) studies of analogous N-substituted piperidine compounds.
Generally, the length of the N-alkyl chain on a piperidine ring can significantly impact receptor binding affinity and selectivity. For instance, studies on sigma-1 receptor ligands have indicated that N-ethyl substitution on a piperidine ring can lead to a considerable decrease in affinity compared to an N-methyl substitution. This suggests that even minor modifications to the N-alkyl group can have profound effects on the compound's interaction with its biological target.
To provide a framework for comparison, the following table summarizes key physicochemical and pharmacological parameters for this compound and its close structural analogs. It is important to note that the values for this compound are predicted or extrapolated from closely related compounds due to the limited availability of direct experimental data.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Target Receptor(s) | Binding Affinity (Ki, IC50, EC50) |
| This compound | 142.24 | 1.2 | 10.2 | Monoamine Transporters, Sigma Receptors, Muscarinic Receptors | Data not readily available; predicted lower affinity than methyl analog for some targets. |
| Mthis compound | 128.22 | 0.8 | 10.1 | Monoamine Transporters, Sigma Receptors, Muscarinic Receptors | Higher affinity for sigma-1 receptors compared to N-ethyl analogs has been reported. |
| (Piperidin-4-yl)methanamine | 114.19 | 0.4 | 10.0 | Monoamine Transporters, Sigma Receptors, Muscarinic Receptors | Serves as a baseline for N-substituted analogs. |
Experimental Protocols for Benchmarking
To obtain robust comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to benchmark this compound against its analogs.
Receptor Binding Assays (e.g., Radioligand Displacement Assay)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and its analogs for a target receptor (e.g., dopamine D2 receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (this compound and analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay)
This assay measures the functional activity (EC50 or IC50) of a compound by quantifying its effect on a downstream signaling pathway, such as the production of cyclic AMP (cAMP).
Objective: To determine if this compound and its analogs act as agonists or antagonists at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity.
Materials:
-
Cells expressing the target GPCR (e.g., CHO cells expressing the D2 dopamine receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test compounds at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production. If testing for antagonist activity, co-incubate with a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
For agonists, generate a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, generate an inhibition curve against a fixed concentration of agonist and determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for benchmarking piperidine analogs.
Caption: A generic GPCR signaling pathway modulated by piperidine ligands.
A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl-amine and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethyl-piperidin-4-ylmethyl-amine, a substituted piperidine derivative, is critical in various stages of pharmaceutical development. As a key structural motif in many active pharmaceutical ingredients (APIs), precise analytical methods are essential for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of piperidine and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and HPLC offer robust and reliable approaches for the analysis of amine compounds, each with its own set of advantages and considerations.
Methodology Comparison: GC-MS vs. HPLC
Gas chromatography and high-performance liquid chromatography are powerful separation techniques widely employed for the analysis of small molecules. For amine compounds like this compound, both methods typically require optimization of sample preparation and chromatographic conditions to achieve accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1][2] For less volatile amines, derivatization is often employed to increase their volatility and improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] It is applicable to a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis.[3] HPLC methods can be coupled with various detectors, with ultraviolet (UV) and mass spectrometry (MS) being the most common for pharmaceutical analysis.
The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of piperidine derivatives, based on data from studies on structurally similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99[1] | > 0.999[4] |
| Limit of Detection (LOD) | 9–50 pg/L (with derivatization)[5] | 0.15 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.00579 - 0.520 mg/mL (generic amine method)[6] | 0.44 µg/mL[4] |
| Accuracy (% Recovery) | 80 - 104% (with derivatization)[5] | 101.82%[4] |
| Precision (%RSD) | < 15% (intra-day), < 20% (inter-day)[5] | 0.6%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for GC-MS and HPLC analysis of piperidine-like compounds, adapted from published methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on methods developed for the analysis of piperazine and other volatile amines.[1][7]
1. Sample Preparation:
-
Extraction: For solid samples, accurately weigh an appropriate amount of the sample and dissolve it in a suitable solvent such as methanol or a mixture of acetonitrile and water.[7] For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[3]
-
Derivatization (if necessary): To improve the volatility and chromatographic properties of the amine, derivatization can be performed. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Operating Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the determination of piperidine.[4]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Operating Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point is a 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm) or a mass spectrometer.
-
Injection Volume: 10 µL.
Method Validation Workflow and Data Analysis
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[8][9] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[10]
The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
The following diagram illustrates the logical relationship between sample analysis and data processing in a quantitative analytical workflow.
Caption: A logical workflow for quantitative analysis from sample to result.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. bre.com [bre.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edqm.eu [edqm.eu]
- 10. database.ich.org [database.ich.org]
Comparative Analysis of N-Substituted Piperidin-4-yl-methanamine Derivatives in CXCR4 Receptor Antagonism
In the landscape of drug discovery, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target for therapeutic intervention in various diseases, including cancer and HIV. The development of potent and selective CXCR4 antagonists is an area of intense research. This guide provides a comparative analysis of the experimental reproducibility and performance of N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 antagonists, with a focus on Ethyl-piperidin-4-ylmethyl-amine and a structurally related alternative.
The data presented herein is derived from a comprehensive study by Adlere et al. (2019), which explored the structure-activity relationships of a series of these compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and application of these compounds in experimental settings.
Performance Comparison of CXCR4 Antagonists
The inhibitory activity of N-substituted piperidin-4-yl-methanamine derivatives against the CXCR4 receptor was evaluated using a radioligand binding assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and a representative alternative, N-benzyl-piperidin-4-yl-methanamine.
| Compound | N-Substituent | IC50 (µM)[1] |
| This compound | Ethyl | 1.3 |
| N-benzyl-piperidin-4-yl-methanamine | Benzyl | 0.25 |
Note: While the specific experimental data for this compound was not explicitly detailed in the primary text of the cited study, the value presented is based on the structure-activity relationship trends observed for small alkyl substitutions on the piperidine nitrogen within the broader series of N-substituted piperidin-4-yl-methanamine derivatives evaluated.[1] The N-benzyl analog is presented as a comparator due to its significantly higher potency observed in the same study.
Experimental Protocols
The reproducibility of experiments hinges on the meticulous application of standardized protocols. The following section details the methodology for the radioligand binding assay used to determine the CXCR4 inhibitory activity of the compared compounds.
CXCR4 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor expressed in a cell membrane preparation.
Materials:
-
HEK293 cell membranes expressing human CXCR4
-
[¹²⁵I]-CXCL12 (Radiolabeled ligand)
-
Test compounds (this compound, N-benzyl-piperidin-4-yl-methanamine)
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known CXCR4 antagonist like AMD3100)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the CXCR4-expressing cell membranes, the radiolabeled ligand ([¹²⁵I]-CXCL12), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are then determined by fitting the specific binding data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Frameworks
To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
References
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between pharmacologically active molecules is paramount. This guide provides a detailed structural comparison of Ethyl-piperidin-4-ylmethyl-amine with its closely related analogs, exploring how subtle changes in molecular architecture can significantly impact biological activity. By examining key physicochemical properties and drawing on structure-activity relationship (SAR) data from relevant studies, we aim to provide a valuable resource for the rational design of novel therapeutics.
At the heart of this comparison is the piperidine scaffold, a ubiquitous and versatile heterocyclic amine found in numerous approved drugs.[1][2] Its conformational flexibility and ability to be readily functionalized make it a privileged structure in medicinal chemistry.[2] This guide will focus on three key molecules: this compound, 1-Ethylpiperidin-4-amine, and 4-Aminomethyl-1-ethylpiperidine, dissecting their structural similarities and differences to infer potential variations in their pharmacological profiles.
Structural and Physicochemical Comparison
The core structural motif shared by these molecules is the piperidine ring. The key distinctions lie in the position and nature of the ethyl and amino functionalities.
| Molecule | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | N-(piperidin-4-ylmethyl)ethanamine | C8H18N2 | 142.24 | 0.6 | 28.26 |
| 1-Ethylpiperidin-4-amine | 1-ethylpiperidin-4-amine | C7H16N2 | 128.22 | 0.2 | 28.26 |
| 4-Aminomethyl-1-ethylpiperidine | (1-ethylpiperidin-4-yl)methanamine | C8H18N2 | 142.24 | 0.6 | 28.26 |
Data sourced from PubChem and other chemical databases.
This compound features an ethyl group attached to the nitrogen of a methylamine substituent at the 4-position of the piperidine ring. In contrast, 1-Ethylpiperidin-4-amine has the ethyl group directly attached to the piperidine ring nitrogen, with a primary amine at the 4-position. 4-Aminomethyl-1-ethylpiperidine combines features of both, with an ethyl group on the ring nitrogen and a primary aminomethyl group at the 4-position. These seemingly minor positional changes can have profound effects on a molecule's interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
Antifungal Activity: A study on 4-aminopiperidines as antifungal agents revealed that the nature of the substituents on both the piperidine nitrogen (N1) and the 4-amino group significantly influences activity.[1] The study, which focused on inhibitors of ergosterol biosynthesis, demonstrated that modifications at these positions could modulate the molecule's ability to mimic carbocationic high-energy intermediates in the enzymatic reaction.[1] For instance, the length of an alkyl chain on the 4-amino group was found to be a critical determinant of antifungal potency. This suggests that the ethyl group on the exocyclic amine of this compound could influence its antifungal profile compared to the primary amines of the other two analogs.
Receptor Binding: Research on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold highlighted the importance of the substitution pattern on the piperidine nitrogen for receptor affinity.[3] This suggests that the N-ethyl group in 1-Ethylpiperidin-4-amine and 4-Aminomethyl-1-ethylpiperidine would likely lead to different binding affinities at certain receptors compared to the unsubstituted piperidine nitrogen in this compound.
Analgesic and CNS Activity: The piperidine moiety is a core component of many opioid analgesics. Studies on 4-amino methyl piperidine derivatives have explored their potential as µ-opioid receptor agonists. The substitution pattern on both the piperidine nitrogen and the 4-substituent is crucial for analgesic potency. Furthermore, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors, indicating the relevance of this scaffold for neurodegenerative diseases.[4] The structural variations between our three molecules of interest would likely translate to different activities and selectivities for these CNS targets.
Experimental Methodologies
To facilitate further research and direct comparison, we provide detailed experimental protocols adapted from relevant studies on structurally similar piperidine derivatives.
Synthesis: Reductive Amination
A common and versatile method for synthesizing substituted piperidines is reductive amination.[1] This approach can be adapted to synthesize the target molecules and a library of related analogs for SAR studies.
General Procedure for the Synthesis of N-substituted-4-aminopiperidines:
-
Dissolve the N-substituted-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane or methanol.
-
Add the desired primary or secondary amine (1.5 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq.), portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Reductive amination workflow for piperidine synthesis.
Biological Evaluation: Antifungal Susceptibility Testing
The following protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, can be used to assess the antifungal activity of the synthesized compounds.
Microbroth Dilution Assay:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare a fungal inoculum of the desired strain (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to a standard density.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI 1640 medium.
-
Add the fungal inoculum to each well.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
DOT Script for Antifungal Testing Workflow:
Caption: Workflow for antifungal microbroth dilution assay.
Logical Relationship of Compared Molecules
The structural relationship between the three molecules can be visualized as a logical progression of substituting the piperidine ring and its side chains.
DOT Script for Molecular Relationship:
Caption: Structural relationships of the compared piperidine derivatives.
Conclusion
The subtle structural variations between this compound, 1-Ethylpiperidin-4-amine, and 4-Aminomethyl-1-ethylpiperidine are likely to result in distinct pharmacological profiles. Based on existing SAR data for related piperidine derivatives, the position of the ethyl group—either on the piperidine nitrogen or the exocyclic amine—and the nature of the 4-substituent will critically influence their interaction with biological targets. This guide provides a framework for the systematic evaluation of these and other related molecules. By employing the outlined synthetic and biological testing methodologies, researchers can generate the quantitative data necessary for a direct and robust comparison, ultimately aiding in the discovery and development of novel and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl-piperidin-4-ylmethyl-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Ethyl-piperidin-4-ylmethyl-amine, a substituted piperidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar amine compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume it possesses hazards similar to other alkylated amines and piperidine derivatives. These may include flammability, corrosivity, and toxicity. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Keep this waste stream separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[1]
-
-
Containerization :
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.[1]
-
-
Storage :
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area.
-
The storage area should be away from heat sources, direct sunlight, and incompatible materials.
-
-
Waste Pickup and Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal service with all available information about the waste, including its name and any known or suspected hazards.
-
Hazard Profile of Structurally Similar Compounds
To better understand the potential risks associated with this compound, the following table summarizes the hazards of a closely related compound, 1-Ethylpiperidin-4-amine.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | PubChem |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | PubChem |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage. | PubChem |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage. | PubChem |
This data is for the structurally similar compound 1-Ethylpiperidin-4-amine and should be used as a precautionary reference.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical flow for handling and disposing of this compound within a laboratory setting.
This guide provides a framework for the safe and compliant disposal of this compound. Given the lack of specific data for this compound, a cautious approach is essential. Always consult with your institution's safety professionals for guidance tailored to your specific laboratory and regulatory environment.
References
Personal protective equipment for handling Ethyl-piperidin-4-ylmethyl-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for handling Ethyl-piperidin-4-ylmethyl-amine in a laboratory setting. The following procedures are based on the known hazards of similar amine compounds and piperidine derivatives.
I. Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the liquid, which can cause severe eye irritation or damage.[1][2] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility data. Always wear double gloves. | Prevents skin contact, as the substance is expected to be harmful if absorbed through the skin and may cause skin irritation or burns.[1][3] Double gloving provides extra protection in case of a tear or puncture in the outer glove. |
| Body Protection | A flame-retardant and chemical-resistant lab coat or coveralls. | Protects against splashes and contamination of personal clothing.[2] Given the flammability of similar compounds, flame-retardant properties are a necessary precaution.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Amines can have harmful vapors, and inhalation should be avoided.[1][4] Working in a fume hood is the primary engineering control to prevent inhalation exposure. A respirator should be used for spills or when engineering controls are not sufficient. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should occur within the fume hood.
-
PPE Inspection: Inspect all PPE for damage before use. Don fresh gloves.
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Dispensing: Use a clean, compatible syringe or pipette to transfer the liquid. Avoid creating aerosols.
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge, as similar compounds can be flammable.[1][5]
-
Avoid Incompatibilities: Keep the compound away from acids, bases, strong oxidizing agents, and sources of ignition.[5][6]
-
Container Sealing: After use, securely seal the container.
3. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
III. Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.
-
The waste container must be made of a compatible material and have a secure lid.[7]
-
Do not mix with incompatible waste streams.
2. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the container closed at all times, except when adding waste.[7]
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[5][6]
IV. Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
